MCA-Gly-Asp-Ala-Glu-pTyr-Ala-Ala-Lys(DNP)-Arg-NH2
Description
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Properties
Molecular Formula |
C59H76N15O26P |
|---|---|
Molecular Weight |
1442.3 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]oxy-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-(4-phosphonooxyphenyl)propan-2-yl]amino]-4-[[(2S)-2-[[(2S)-3-carboxy-2-[[2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C59H76N15O26P/c1-29(52(83)66-30(2)54(85)71-40(58(89)99-44(51(60)82)9-7-21-64-59(61)62)8-5-6-20-63-38-17-12-34(73(90)91)25-43(38)74(92)93)67-56(87)41(22-32-10-13-35(14-11-32)100-101(94,95)96)72-55(86)39(18-19-48(77)78)70-53(84)31(3)68-57(88)42(27-49(79)80)69-47(76)28-65-46(75)23-33-24-50(81)98-45-26-36(97-4)15-16-37(33)45/h10-17,24-26,29-31,39-42,44,63H,5-9,18-23,27-28H2,1-4H3,(H2,60,82)(H,65,75)(H,66,83)(H,67,87)(H,68,88)(H,69,76)(H,70,84)(H,71,85)(H,72,86)(H,77,78)(H,79,80)(H4,61,62,64)(H2,94,95,96)/t29-,30-,31-,39-,40-,41-,42-,44-/m0/s1 |
InChI Key |
AJIBAYQWIUEYCR-ZNPVLPMYSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC2=CC=C(C=C2)OP(=O)(O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC |
Canonical SMILES |
CC(C(=O)NC(CCCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)OC(CCCN=C(N)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)OP(=O)(O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to MCA-Gly-Asp-Ala-Glu-pTyr-Ala-Ala-Lys(DNP)-Arg-NH2: A Fluorogenic Substrate for Protein Tyrosine Phosphatase Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorogenic peptide substrate, MCA-Gly-Asp-Ala-Glu-pTyr-Ala-Ala-Lys(DNP)-Arg-NH2, a valuable tool for the characterization of protein tyrosine phosphatase (PTP) activity. This document details its mechanism of action, provides structured data on its kinetic parameters with various PTPs, outlines a detailed experimental protocol for its use with SHP2, and presents key signaling pathways involving this enzyme.
Core Concepts and Mechanism of Action
This compound is a synthetic peptide designed for the sensitive detection of PTP activity. Its functionality is based on the principle of Förster Resonance Energy Transfer (FRET). The peptide incorporates a fluorescent donor, (7-methoxycoumarin-4-yl)acetyl (MCA), at its N-terminus and a quenching acceptor, a 2,4-dinitrophenyl (DNP) group on a lysine residue near the C-terminus.
In its intact, phosphorylated state, the close proximity of the MCA and DNP moieties allows for efficient quenching of the MCA fluorescence. The enzymatic removal of the phosphate group from the phosphotyrosine (pTyr) residue by a PTP renders the peptide susceptible to cleavage by the protease α-chymotrypsin at the C-terminal side of the tyrosine residue. This cleavage event separates the MCA fluorophore from the DNP quencher, leading to a significant increase in fluorescence intensity. This indirect, two-step assay provides a highly sensitive method for quantifying PTP activity.[1]
The fluorescence of the liberated MCA can be measured with an excitation wavelength of 325 nm and an emission wavelength of 393 nm.
Data Presentation: Kinetic Parameters
| Protein Tyrosine Phosphatase | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) |
| PTP1B | 140 | 0.48 | 0.0034 |
| CD45 | 290 | 12.0 | 0.041 |
| LAR | 180 | 1.1 | 0.0061 |
Data extracted from Nishikata M, Suzuki K, Yoshimura Y, et al. A phosphotyrosine-containing quenched fluorogenic peptide as a novel substrate for protein tyrosine phosphatases. Biochem J. 1999;343(Pt 2):385-391.
Experimental Protocols
This section outlines a detailed protocol for a two-step enzymatic assay to measure the activity of Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2) using this compound.
Materials and Reagents
-
Enzyme: Recombinant full-length human SHP2
-
Substrate: this compound
-
Activating Peptide (for full-length SHP2): A bis-phosphorylated peptide, such as one derived from the insulin receptor substrate 1 (IRS-1).
-
Protease: α-chymotrypsin
-
SHP2 Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT.
-
Chymotrypsin Stop/Reaction Buffer: 100 mM Tris-HCl (pH 8.0), 100 mM CaCl₂.
-
Microplate: Black, 96-well, low-binding microplate.
-
Fluorometer: Capable of excitation at 325 nm and emission at 393 nm.
Experimental Procedure
Step 1: SHP2 Dephosphorylation Reaction
-
Prepare Reagents: Prepare all solutions and keep them on ice. Dilute the SHP2 enzyme and the substrate in the SHP2 Assay Buffer to the desired concentrations.
-
Enzyme Activation (for full-length SHP2): If using full-length SHP2, pre-incubate the enzyme with the activating peptide in the SHP2 Assay Buffer for 20 minutes on ice. This step is crucial to relieve the auto-inhibition of the full-length enzyme.
-
Reaction Initiation: In each well of the microplate, add the SHP2 enzyme solution. To initiate the reaction, add the substrate solution. The final reaction volume is typically 50-100 µL. Include appropriate controls, such as a no-enzyme control and a no-substrate control.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is within the linear range.
Step 2: Chymotrypsin Cleavage and Fluorescence Measurement
-
Reaction Termination and Cleavage Initiation: To stop the phosphatase reaction and initiate the cleavage of the dephosphorylated substrate, add an equal volume of the Chymotrypsin Stop/Reaction Buffer containing α-chymotrypsin to each well. A final chymotrypsin concentration of 0.1-0.5 mg/mL is typically sufficient.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes to allow for complete cleavage of the dephosphorylated substrate.
-
Fluorescence Measurement: Measure the fluorescence intensity in a fluorometer with excitation at 325 nm and emission at 393 nm.
Data Analysis
-
Subtract the background fluorescence (from the no-enzyme control) from the fluorescence readings of the samples.
-
The increase in fluorescence is directly proportional to the amount of dephosphorylated substrate, and thus to the SHP2 activity.
-
For kinetic studies, perform the assay with varying substrate concentrations and measure the initial reaction rates to determine Km and Vmax by fitting the data to the Michaelis-Menten equation.
Mandatory Visualizations
Experimental Workflow
Caption: A two-step workflow for the SHP2 enzymatic assay.
SHP2 Signaling Pathway: Activation of the Ras/MAPK Cascade
SHP2 is a non-receptor protein tyrosine phosphatase that, counterintuitively, often plays a positive role in signal transduction. A well-established function of SHP2 is its involvement in the activation of the Ras/MAPK (Mitogen-Activated Protein Kinase) pathway downstream of receptor tyrosine kinases (RTKs).
Caption: SHP2 promotes Ras/MAPK signaling downstream of RTKs.[2][3][4]
Upon binding of a growth factor, the RTK becomes phosphorylated, creating docking sites for adaptor proteins like Grb2 and the phosphatase SHP2. SHP2 is recruited to the activated receptor complex and, upon its own activation, dephosphorylates specific targets. This action can enhance the recruitment and activation of the Grb2-Sos complex, which in turn promotes the exchange of GDP for GTP on Ras. GTP-bound Ras is active and initiates a downstream phosphorylation cascade through Raf, MEK, and ERK, ultimately leading to changes in gene expression that regulate cell proliferation, survival, and differentiation.[2][3][4]
References
- 1. A phosphotyrosine-containing quenched fluorogenic peptide as a novel substrate for protein tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The molecular functions of Shp2 in the Ras/Mitogen-activated protein kinase (ERK1/2) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein tyrosine phosphatase SHP-2: a proto-oncogene product that promotes Ras activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Mechanism for the Shp-2 Tyrosine Phosphatase Function in Promoting Growth Factor Stimulation of Erk Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to FRET-Based Phosphatase Assays: Principles and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the principles, applications, and methodologies of Förster Resonance Energy Transfer (FRET)-based assays for the study of phosphatase activity. This powerful technique offers a sensitive and quantitative approach to understanding the roles of phosphatases in cellular signaling and provides a robust platform for the discovery of novel therapeutic agents.
Core Principles of FRET-Based Phosphatase Assays
Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process between two fluorophores, a donor and an acceptor, that are in close proximity (typically 1-10 nm)[1][2][3]. The efficiency of this energy transfer is exquisitely sensitive to the distance between and the relative orientation of the two fluorophores[1][2]. This principle is harnessed in phosphatase assays by designing biosensors where the FRET signal is modulated by the enzymatic activity of a phosphatase.
The general design of a FRET-based phosphatase biosensor involves:
-
A Donor Fluorophore: A molecule that absorbs light at a specific wavelength and, in the absence of an acceptor, emits light at a longer wavelength.
-
An Acceptor Fluorophore: A molecule that can accept the energy from the excited donor fluorophore and subsequently emit light at an even longer wavelength.
-
A Phosphatase-Specific Substrate Peptide: A short amino acid sequence that is recognized and dephosphorylated by the target phosphatase.
-
A Phospho-Amino Acid Binding Domain (PAABD): A domain that specifically recognizes and binds to the phosphorylated form of the substrate peptide.
In a common intramolecular FRET biosensor design, the donor and acceptor fluorophores are genetically fused to the ends of a single polypeptide chain containing the substrate peptide and the PAABD[4][5].
When the substrate peptide is phosphorylated, the PAABD binds to it, forcing the donor and acceptor fluorophores into close proximity, resulting in a high FRET signal. Upon the action of a phosphatase, the substrate is dephosphorylated, disrupting the interaction between the substrate and the PAABD. This leads to a conformational change that increases the distance between the fluorophores, causing a decrease in FRET efficiency[5][6]. The change in the ratio of acceptor to donor emission is directly proportional to the phosphatase activity.
Quantitative Data Summary
FRET-based assays are highly amenable to quantitative analysis, providing key parameters for enzyme kinetics and inhibitor characterization.
Table 1: Kinetic Parameters of Phosphatases Determined by FRET-Based Assays
| Phosphatase | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Alkaline Phosphatase | Fluorescent substrate | 11.6 ± 0.4 | 281 ± 18 | 2.42 x 107 | [1] |
| SENP1 | CyPet-(pre-SUMO1)-YPet | 0.21 ± 0.04 | 6.90 ± 0.28 | (3.2 ± 0.55) x 107 | [7] |
Table 2: IC50 Values of PTP1B Inhibitors Determined by FRET-Based Assays
| Inhibitor | IC50 (µM) | Assay Principle | Reference |
| Compound 1a | 4.46 | FRET-based virtual screening | [8] |
| Phosphoeleganin | 0.7 ± 0.1 | FRET-based assay | [9] |
| Compound 3 | 6.7 ± 3.3 | FRET-based assay | [9] |
| FOBISIN 101 | ~26.2 | TR-FRET competition assay | [10] |
| Unnamed Compound 1 | 2.8 | TR-FRET assay | [10] |
| Unnamed Compound 2 | 3.6 | TR-FRET assay | [10] |
| Unnamed Compound 3 | 14.6 | TR-FRET assay | [10] |
Table 3: Z'-Factor for High-Throughput Screening (HTS) using FRET-Based Phosphatase Assays
| Assay Target | Assay Format | Z'-Factor | Reference |
| RPTP-γ | Z'-LYTE FRET assay | 0.81 ± 0.04 | [9] |
| 14-3-3 Protein Interaction | TR-FRET | > 0.7 | [10] |
| Actin-ANT FRET | TR-FRET | 0.8 ± 0.1 | [2] |
| UBC13 | TR-FRET | > 0.7 | [11][12] |
Experimental Workflow and Protocols
A typical workflow for a FRET-based phosphatase assay involves biosensor preparation, the enzymatic reaction, and data acquisition and analysis.
Detailed Protocol: In Vitro FRET-Based Assay for PTP1B Activity
This protocol provides a generalized procedure for measuring the activity of Protein Tyrosine Phosphatase 1B (PTP1B) using a genetically encoded FRET biosensor.
Materials:
-
Purified recombinant PTP1B enzyme.
-
Purified FRET-based PTP1B biosensor (e.g., containing a pTyr substrate and a SH2 domain as the PAABD).
-
Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM EDTA, 0.05% Tween-20, 1 mM DTT.
-
PTP1B inhibitors (for IC50 determination).
-
384-well black, clear-bottom microplates.
-
Fluorescence microplate reader with FRET capabilities (e.g., excitation for CFP at ~430 nm and emission detection for CFP at ~475 nm and YFP at ~530 nm).
Procedure:
-
Prepare Reagents:
-
Dilute the purified PTP1B enzyme to the desired working concentration in ice-cold Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Dilute the purified FRET biosensor to the desired working concentration in Assay Buffer. The concentration should be optimized for a good signal-to-noise ratio.
-
For inhibitor studies, prepare a serial dilution of the inhibitors in DMSO and then dilute further in Assay Buffer to the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
-
Assay Setup:
-
To each well of the 384-well plate, add 10 µL of the FRET biosensor solution.
-
For inhibitor assays, add 5 µL of the diluted inhibitor solution or vehicle (Assay Buffer with the same DMSO concentration) to the appropriate wells.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
-
Initiate the Reaction:
-
Initiate the phosphatase reaction by adding 5 µL of the diluted PTP1B enzyme solution to each well.
-
For control wells (no enzyme), add 5 µL of Assay Buffer.
-
-
Data Acquisition:
-
Immediately place the plate in the fluorescence microplate reader pre-set to the appropriate temperature (e.g., 30°C or 37°C).
-
Measure the fluorescence intensity of the donor (e.g., CFP) and the acceptor (e.g., YFP) channels at regular intervals (e.g., every 1-5 minutes) for a desired period (e.g., 30-60 minutes). The excitation wavelength should be set for the donor fluorophore.
-
-
Data Analysis:
-
For each time point, calculate the FRET ratio by dividing the acceptor fluorescence intensity by the donor fluorescence intensity.
-
Plot the FRET ratio as a function of time. The initial rate of the reaction can be determined from the linear portion of the curve.
-
For inhibitor studies, plot the initial reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value[4][10].
-
Application in Signaling Pathway Analysis: The ERK Pathway
FRET-based biosensors are invaluable tools for dissecting the spatiotemporal dynamics of signaling pathways in living cells. The Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival, and its activity is tightly controlled by a balance of kinases and phosphatases[6][13].
FRET biosensors for ERK activity, such as EKAR (ERK Activity Reporter), allow for the real-time visualization of ERK activation and deactivation in response to various stimuli[6][14]. These biosensors typically consist of a FRET pair flanking an ERK substrate peptide and a phospho-threonine/tyrosine binding domain. Phosphorylation by active ERK leads to a conformational change and an increase in FRET, while dephosphorylation by phosphatases such as protein phosphatase 2A (PP2A) or dual-specificity phosphatases (DUSPs) results in a decrease in FRET[6].
By expressing these biosensors in cells, researchers can monitor the dynamic interplay between ERK kinases and phosphatases in specific subcellular compartments, providing crucial insights into the regulation of this pivotal signaling pathway.
Conclusion
FRET-based phosphatase assays have emerged as an indispensable technology in both basic research and drug discovery. Their high sensitivity, quantitative nature, and adaptability to high-throughput screening formats make them ideal for elucidating the complex roles of phosphatases in cellular signaling and for identifying novel and specific inhibitors. The continued development of new FRET pairs and biosensor designs will undoubtedly further expand the capabilities and applications of this powerful technique.
References
- 1. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-throughput screen, using time-resolved FRET, yields actin-binding compounds that modulate actin–myosin structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. researchgate.net [researchgate.net]
- 5. Monitoring Kinase and Phosphatase Activities Through the Cell Cycle by Ratiometric FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of ERK Activity Biosensors for both Ratiometric and Lifetime FRET Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TR-FRET-Based High-Throughput Screening Assay for Identification of UBC13 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development of ERK Activity Sensor, an in vitro, FRET-based sensor of Extracellular Regulated Kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Technical Guide to the Fluorogenic PTP Substrate: MCA-Gly-Asp-Ala-Glu-pTyr-Ala-Ala-Lys(DNP)-Arg-NH2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structure, function, and application of the fluorogenic peptide substrate, MCA-Gly-Asp-Ala-Glu-pTyr-Ala-Ala-Lys(DNP)-Arg-NH2. This substrate is a valuable tool for the sensitive and continuous assay of various protein tyrosine phosphatases (PTPs), playing a crucial role in drug discovery and the study of signal transduction pathways.
Core Structure and Principle of Action
The peptide, with the sequence Gly-Asp-Ala-Glu-pTyr-Ala-Ala-Lys-Arg, is modified at its N-terminus with a 7-methoxycoumarin-4-acetyl (MCA) group and contains a 2,4-dinitrophenyl (DNP) group attached to the epsilon-amino group of the lysine residue. The C-terminus is amidated (NH2).
Structure: this compound
The substrate's functionality is based on the principle of Förster Resonance Energy Transfer (FRET). In its intact form, the fluorescent MCA group (donor) is in close proximity to the DNP group (quencher), leading to the suppression of fluorescence.[1] The enzymatic removal of the phosphate group from the phosphotyrosine (pTyr) residue by a PTP makes the peptide susceptible to cleavage by a secondary enzyme, such as chymotrypsin, at the Tyr-Ala bond. This cleavage separates the MCA fluorophore from the DNP quencher, resulting in a significant increase in fluorescence intensity, which can be monitored to determine PTP activity.[1] The excitation and emission wavelengths for the liberated MCA are approximately 325 nm and 393 nm, respectively.[2]
Quantitative Data: Kinetic Parameters
The following table summarizes the kinetic constants of various protein tyrosine phosphatases for the this compound substrate, as determined by Nishikawa et al. (1999).[1]
| Protein Tyrosine Phosphatase | Source | Km (µM) | Vmax (nmol/min per mg) |
| PTP1B | Human recombinant | 13.9 | 18.9 |
| CD45 | Rat spleen | 2.9 | 1.8 |
| LAR | Human recombinant | 2.5 | 1.7 |
| SHP-1 | Mouse recombinant | 1.8 | 0.9 |
| SHP-2 | Human recombinant | 2.2 | 1.1 |
Experimental Protocols
Synthesis of this compound
The synthesis of this peptide is based on the methods described by Nishikawa et al. (1999).[1]
Materials:
-
Fmoc-protected amino acids
-
Rink Amide MBHA resin
-
(7-Methoxycoumarin-4-yl)acetic acid (MCA)
-
1-Fluoro-2,4-dinitrobenzene (for DNP labeling of Lys)
-
Standard peptide synthesis reagents (e.g., HBTU, HOBt, DIEA, piperidine, TFA)
Procedure:
-
Peptide Assembly: The peptide is synthesized on Rink Amide MBHA resin using a standard Fmoc-based solid-phase peptide synthesis protocol.
-
DNP Labeling: The epsilon-amino group of Lysine is selectively deprotected and reacted with 1-fluoro-2,4-dinitrobenzene to introduce the DNP group.
-
MCA Coupling: Following the assembly of the peptide chain, the N-terminal Fmoc group is removed, and the free amino group is coupled with (7-methoxycoumarin-4-yl)acetic acid.
-
Cleavage and Deprotection: The peptide is cleaved from the resin and deprotected using a standard TFA-based cleavage cocktail.
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified peptide is characterized by mass spectrometry to confirm its identity and purity.
PTP Activity Assay
This protocol is adapted from Nishikawa et al. (1999) and provides a method for the continuous assay of PTP activity.[1]
Materials:
-
This compound substrate stock solution (e.g., 1 mM in DMSO)
-
Assay buffer (e.g., 50 mM Tris/HCl, pH 7.5, containing 1 mM EDTA and 1 mM DTT)
-
Purified PTP enzyme
-
Chymotrypsin solution (e.g., 1 mg/ml in assay buffer)
-
96-well black microplate
-
Fluorometer capable of excitation at ~325 nm and emission at ~393 nm
Procedure:
-
Reaction Setup: In a 96-well black microplate, prepare the reaction mixture containing the assay buffer, the fluorogenic substrate at the desired final concentration (e.g., 10 µM), and the purified PTP enzyme.
-
Initiation of Dephosphorylation: Initiate the reaction by adding the PTP enzyme to the wells.
-
Incubation: Incubate the plate at the optimal temperature for the PTP being assayed (e.g., 37 °C) for a specific period.
-
Secondary Cleavage: After the initial incubation, add chymotrypsin to each well to a final concentration of, for example, 50 µg/ml.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorometer.
-
Data Analysis: The initial rate of the reaction is determined from the linear portion of the fluorescence versus time plot. The PTP activity can be calculated based on a standard curve generated with known concentrations of free MCA.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involving PTPs that can be studied using this fluorogenic substrate, as well as a typical experimental workflow.
References
The Chemistry and Application of MCA-PTP Fluorogenic Substrates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of (7-Methoxycoumarin-4-yl)acetyl-based fluorogenic substrates for Protein Tyrosine Phosphatases (PTPs). It details their application in enzymatic assays, particularly for high-throughput screening of PTP inhibitors, and provides comprehensive experimental protocols and representations of associated signaling pathways.
Introduction to MCA-PTP Substrates
Protein tyrosine phosphatases are a crucial class of enzymes that regulate a wide array of cellular processes by dephosphorylating tyrosine residues on their protein substrates. The dysregulation of PTP activity is implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders, making them attractive targets for therapeutic intervention.
Fluorogenic substrates containing the (7-Methoxycoumarin-4-yl)acetyl (MCA) group are powerful tools for studying PTP activity. These substrates are typically peptides that mimic the endogenous substrates of a specific PTP. The peptide sequence is flanked by the MCA fluorophore and a quencher molecule, such as a 2,4-dinitrophenyl (Dnp) group. In this intact state, the fluorescence of the MCA group is suppressed by Förster Resonance Energy Transfer (FRET) to the quencher. Upon enzymatic cleavage of the peptide by the PTP, the MCA fluorophore is separated from the quencher, leading to a measurable increase in fluorescence. This direct relationship between enzyme activity and fluorescence signal makes MCA-PTP substrates ideal for continuous, high-throughput assays.
Physical and Chemical Properties
The specific properties of an MCA-PTP substrate are determined by its peptide sequence. For the purpose of this guide, we will consider a representative substrate for Protein Tyrosine Phosphatase 1B (PTP1B), a key regulator of insulin signaling. A commonly studied peptide sequence for PTP1B is derived from the autophosphorylation site of the epidermal growth factor receptor, which includes the DADEpYL motif. A fluorogenic version of this substrate can be conceptualized as MCA-DADE-pY-L-Lys(Dnp)-NH₂, where pY represents phosphotyrosine.
Table 1: Physical and Chemical Properties of a Representative MCA-PTP Substrate
| Property | Value | Reference |
| Full Chemical Name | (7-Methoxycoumarin-4-yl)acetyl-Asp-Ala-Asp-Glu-pTyr-Leu-Lys(2,4-dinitrophenyl)-Amide | |
| Molecular Formula | C₆₅H₇₅N₁₁O₂₄PS | |
| Molecular Weight | 1489.39 g/mol | |
| Excitation Wavelength | ~325-360 nm | [1][2] |
| Emission Wavelength | ~392-460 nm | [1][2] |
| Molar Extinction Coefficient (ε) of MCA | 14,500 M⁻¹cm⁻¹ at 325 nm | [1] |
| Fluorescence Quantum Yield (ΦF) of MCA | 0.49 | [1] |
| Solubility | Soluble in aqueous buffers and DMSO | [3] |
| Storage | Store at -20°C, protected from light |
Experimental Protocols
The following protocols provide a detailed methodology for the use of MCA-PTP substrates in enzymatic assays.
Materials
-
Purified PTP enzyme (e.g., recombinant human PTP1B)
-
MCA-PTP fluorogenic substrate
-
PTP Assay Buffer (e.g., 50 mM Bis-Tris pH 6.0, 50 mM NaCl, 5 mM DTT, and 0.01% Tween-20)
-
PTP inhibitors (for inhibition assays)
-
DMSO (for dissolving substrate and inhibitors)
-
Black, low-binding 96-well or 384-well microplates
-
Fluorescence microplate reader capable of excitation at ~360 nm and emission at ~460 nm
Preparation of Reagents
-
PTP Assay Buffer: Prepare the assay buffer and keep it on ice. Add DTT fresh just before use.
-
MCA-PTP Substrate Stock Solution: Dissolve the lyophilized MCA-PTP substrate in DMSO to a stock concentration of 10 mM. Store in aliquots at -20°C.
-
Enzyme Working Solution: Thaw the purified PTP enzyme on ice. Dilute the enzyme to the desired working concentration in PTP Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Inhibitor Solutions (for IC₅₀ determination): Prepare a serial dilution of the test inhibitor in DMSO at a concentration 100-fold higher than the final desired concentration. Then, create a 10-fold dilution in PTP Assay Buffer.
PTP Activity Assay
-
Prepare a master mixture of the substrate in PTP Assay Buffer. The final substrate concentration should be at or near the Kₘ value for the specific enzyme, if known, or determined empirically.
-
Add 25 µL of the substrate master mixture to each well of the microplate.
-
To the appropriate wells, add 5 µL of the inhibitor solution or inhibitor buffer (for positive and negative controls).
-
Initiate the reaction by adding 20 µL of the enzyme working solution to each well. The final reaction volume is 50 µL.
-
Incubate the plate at room temperature or 37°C, protected from light.
-
Measure the fluorescence intensity at regular intervals (for kinetic assays) or at a single time point after a fixed incubation period (for endpoint assays). Use an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[4][5]
Data Analysis
-
Subtract the fluorescence of the "no enzyme" blank from all experimental wells.
-
For kinetic assays, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.
-
For inhibitor studies, calculate the percent inhibition for each inhibitor concentration relative to the uninhibited control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathway: PTP1B in Insulin Signaling
Caption: PTP1B negatively regulates the insulin signaling pathway.
Experimental Workflow: High-Throughput Screening for PTP Inhibitors
Caption: Workflow for HTS of PTP inhibitors using an MCA-PTP substrate.
Conclusion
MCA-PTP fluorogenic substrates are invaluable tools for the study of protein tyrosine phosphatases. Their favorable physical and chemical properties, coupled with the sensitivity and convenience of fluorescence-based assays, make them particularly well-suited for high-throughput screening and inhibitor characterization. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the successful application of these substrates in academic and industrial research settings, ultimately aiding in the discovery and development of novel therapeutics targeting PTPs.
References
- 1. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. bpsbioscience.com [bpsbioscience.com]
The Role of Phosphotyrosine Peptide Substrates in Modern Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Phosphotyrosine (pY) peptide substrates are indispensable tools in the study of signal transduction, enabling researchers to dissect complex cellular processes with precision. These synthetic peptides, bearing a phosphorylated tyrosine residue, mimic the transient signaling motifs generated by protein tyrosine kinases (PTKs). Their application has revolutionized our understanding of kinase-mediated signaling, the function of pY-binding domains, and has paved the way for novel therapeutic interventions. This technical guide provides an in-depth overview of the core applications of phosphotyrosine peptide substrates, complete with detailed experimental protocols, quantitative data, and visual workflows to empower your research.
Core Applications in Research and Drug Discovery
Phosphotyrosine peptide substrates are versatile reagents with a broad spectrum of applications, primarily centered around the study of protein-protein interactions and enzyme kinetics that are fundamental to cellular signaling.
One of the most prominent applications is the characterization of Src Homology 2 (SH2) domains . These evolutionarily conserved protein modules, found in a multitude of signaling proteins, recognize and bind to specific phosphotyrosine-containing sequences.[1][2] This interaction is a cornerstone of signal transduction, facilitating the assembly of signaling complexes and the propagation of downstream cellular responses.[3] Synthetic phosphopeptides are instrumental in elucidating the binding specificity and affinity of the 120 SH2 domains found in the human proteome.[1][4] Dysregulation of SH2 domain-mediated interactions is a hallmark of numerous diseases, including cancer, making these domains attractive targets for therapeutic development.[5]
Furthermore, phosphotyrosine peptides are central to kinase and phosphatase activity assays . They serve as specific substrates for protein tyrosine kinases, allowing for the quantification of kinase activity and the screening of potential inhibitors.[6][7] Conversely, they are used to measure the activity of protein tyrosine phosphatases (PTPs), the enzymes that antagonize kinase activity by dephosphorylating tyrosine residues. The balance between PTK and PTP activity is critical for maintaining cellular homeostasis, and its disruption is implicated in various pathological conditions.
In the realm of drug discovery , phosphotyrosine peptides are invaluable for identifying and characterizing small molecule inhibitors that target the protein-protein interactions mediated by pY-binding domains or the catalytic activity of kinases and phosphatases.[5] High-throughput screening assays utilizing these peptides enable the rapid identification of lead compounds with therapeutic potential.
Key Experimental Methodologies
The utility of phosphotyrosine peptide substrates is realized through a variety of robust experimental techniques. Below are detailed protocols for some of the most common and powerful applications.
In Vitro Kinase Assay
This assay measures the activity of a specific protein tyrosine kinase by quantifying the phosphorylation of a synthetic peptide substrate.
Objective: To determine the kinetic parameters of a kinase or to screen for kinase inhibitors.
Materials:
-
Purified recombinant kinase
-
Synthetic peptide substrate with a tyrosine residue
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)[8]
-
ATP solution (e.g., 100 µM)[8]
-
Magnesium chloride (MgCl2) solution (e.g., 10 mM)[8]
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, fluorescence polarization-based probe)
-
96-well or 384-well microplate
Procedure:
-
Prepare the kinase reaction master mix by combining the kinase reaction buffer, peptide substrate, and MgCl2.
-
If screening for inhibitors, add the test compounds to the designated wells of the microplate.
-
Add the purified kinase to the wells containing the master mix and inhibitors.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, fluorescence, etc.) using a microplate reader.
-
Calculate kinase activity based on the signal generated, and in the case of inhibitor screening, determine the IC50 values.
SH2 Domain Pull-Down Assay
This technique is used to identify proteins that bind to a specific phosphotyrosine motif via their SH2 domains.
Objective: To isolate and identify proteins that interact with a specific phosphopeptide sequence.
Materials:
-
Biotinylated phosphotyrosine peptide
-
Streptavidin-coated magnetic beads or agarose resin
-
Cell lysate
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors)
-
Wash buffer (e.g., Lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blotting apparatus
-
Antibodies for Western blot detection
Procedure:
-
Incubate the biotinylated phosphotyrosine peptide with streptavidin-coated beads to immobilize the peptide.
-
Wash the peptide-bead complexes to remove any unbound peptide.
-
Incubate the peptide-bead complexes with the cell lysate to allow for the binding of SH2 domain-containing proteins.
-
Wash the beads extensively with wash buffer to remove non-specific binding proteins.
-
Elute the bound proteins from the beads using elution buffer.
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and perform a Western blot using antibodies against specific SH2 domain-containing proteins or a pan-phosphotyrosine antibody.
Fluorescence Polarization (FP) Assay
FP is a solution-based, homogeneous technique used to measure the binding affinity between a fluorescently labeled phosphopeptide and an SH2 domain.
Objective: To determine the dissociation constant (Kd) of an SH2 domain-phosphopeptide interaction.
Materials:
-
Fluorescently labeled phosphotyrosine peptide (e.g., with 5-carboxyfluorescein)
-
Purified SH2 domain-containing protein
-
Binding buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20)
-
384-well black microplate
Procedure:
-
Prepare a serial dilution of the purified SH2 domain protein in the binding buffer.
-
Add a constant, low concentration (e.g., 10 nM) of the fluorescently labeled phosphopeptide to each well of the microplate.[9]
-
Add the different concentrations of the SH2 domain protein to the wells.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30 minutes).
-
Measure the fluorescence polarization using a suitable microplate reader.
-
Plot the change in fluorescence polarization as a function of the SH2 domain concentration.
-
Fit the data to a binding isotherm to determine the dissociation constant (Kd).
Peptide Microarray
Peptide microarrays allow for the high-throughput analysis of kinase activity or antibody binding against a large library of immobilized phosphopeptides.
Objective: To profile the substrate specificity of a kinase or to identify novel protein-phosphopeptide interactions on a large scale.
Materials:
-
Glass slide with an array of immobilized phosphotyrosine peptides
-
Purified kinase or cell lysate
-
Kinase reaction buffer and ATP (for kinase assays)
-
Blocking buffer (e.g., 1% BSA in TBST)
-
Fluorescently labeled anti-phosphotyrosine antibody or other detection antibody
-
Wash buffer (e.g., TBST)
-
Microarray scanner
Procedure:
-
Block the peptide microarray to prevent non-specific binding.
-
For kinase assays, incubate the array with the purified kinase or cell lysate in the presence of kinase reaction buffer and ATP.
-
For binding assays, incubate the array with the protein of interest (e.g., a purified SH2 domain or an antibody).
-
Wash the array to remove unbound proteins.
-
Incubate the array with a fluorescently labeled detection antibody (e.g., anti-phosphotyrosine antibody for kinase assays, or a labeled secondary antibody for binding assays).
-
Wash the array to remove unbound detection antibody.
-
Scan the microarray using a fluorescence scanner to detect the signal at each peptide spot.
-
Analyze the image to quantify the signal intensity for each peptide, which corresponds to the level of phosphorylation or binding.
Quantitative Data Summary
The following tables summarize key quantitative data related to the application of phosphotyrosine peptide substrates in research.
Table 1: SH2 Domain-Phosphopeptide Binding Affinities
| SH2 Domain | Phosphopeptide Sequence | Binding Affinity (Kd) | Reference |
| STAT4 | 5-carboxyfluorescein-GpYLPQNID | 34 ± 4 nM | [9][10][11] |
| SHP2 N-SH2 | Peptide from IRS-1 | 14 nM | [12] |
| General Range | Various | 100 nM - 10 µM | [12] |
Table 2: Kinase Kinetic Parameters with Peptide Substrates
| Kinase | Peptide Substrate | Km (ATP) | Km (peptide) | kcat | Reference |
| Protein Kinase A | LRRASLG (Kemptide) | Varies with peptide conc. | Varies with ATP conc. | Not specified | [13] |
| Syk | Y7 Sox-based peptide | Not specified | Not specified | Not specified | [14] |
| Myosin I Heavy Chain Kinase | Not specified | Varies | Varies | Varies | [15] |
Visualizing Signaling Pathways and Experimental Workflows
Diagrams are essential for conceptualizing the complex interactions and processes involving phosphotyrosine signaling. The following are Graphviz DOT scripts to generate such visualizations.
Caption: A simplified Receptor Tyrosine Kinase (RTK) signaling pathway.
Caption: Workflow for a high-throughput kinase inhibitor screening assay.
Caption: Experimental workflow for an SH2 domain pull-down assay.
References
- 1. Binding Specificity of SH2 Domains: Insight from Free Energy Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyrosine Phosphorylation of the Lyn Src Homology 2 (SH2) Domain Modulates Its Binding Affinity and Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphotyrosine Signaling: Evolving a New Cellular Communication System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The SH2 domain interaction landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of phosphotyrosine-containing peptides to target SH2 domains: antagonist peptides of the Crk/CrkL-p130Cas axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. protocols.io [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Specificity and regulation of phosphotyrosine signaling through SH2 domains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kirj.ee [kirj.ee]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Unveiling the Quenching Power of DNP on MCA Fluorescence: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental principles and practical applications of fluorescence quenching of 7-methoxycoumarin-4-yl)acetyl (MCA) by the 2,4-dinitrophenyl (DNP) group. This donor-quencher pair is a cornerstone of many fluorescence resonance energy transfer (FRET)-based assays, offering a robust system for studying enzymatic activity, particularly in the field of protease research and drug discovery.
The Core Mechanism: Förster Resonance Energy Transfer (FRET)
The fluorescence quenching of MCA by DNP is a classic example of Förster Resonance Energy Transfer (FRET). In this process, the excited-state energy of the MCA fluorophore (the donor) is non-radiatively transferred to the DNP moiety (the acceptor or quencher). This energy transfer is highly dependent on the distance between the donor and acceptor, typically occurring over a range of 1-10 nanometers.
When MCA and DNP are in close proximity, such as when they are attached to the same peptide substrate, the fluorescence of MCA is significantly reduced or "quenched." If the peptide linker is cleaved by an enzyme, the MCA and DNP are separated, disrupting the FRET process and leading to a measurable increase in MCA fluorescence. This "turn-on" fluorescence signal forms the basis of highly sensitive enzymatic assays.
Quantitative Data Summary
The efficiency of FRET between MCA and DNP is governed by several key photophysical parameters. The following tables summarize the critical quantitative data for this FRET pair.
| Parameter | Value | Reference |
| MCA (Donor) Properties | ||
| Excitation Maximum (λex) | ~325 nm | |
| Emission Maximum (λem) | ~393 nm | |
| Fluorescence Quantum Yield (ΦD) | 0.55 (in methanol) | |
| DNP (Acceptor) Properties | ||
| Absorption Maximum (λabs) | ~365 nm | |
| Molar Extinction Coefficient (εA) at 365 nm | 17,300 M⁻¹cm⁻¹ (for DNP-lysine) | |
| MCA-DNP FRET Pair Properties | ||
| Förster Distance (R₀) | 23 Å (2.3 nm) | |
| Spectral Overlap Integral (J(λ)) | Varies with solvent and conjugation |
Key Experimental Protocols
The following provides a detailed methodology for a typical caspase-3 activity assay using an MCA-DNP peptide substrate.
Caspase-3 Activity Assay Protocol
1. Principle:
This assay measures the activity of caspase-3 by monitoring the increase in fluorescence resulting from the cleavage of a specific peptide substrate, Ac-DEVD-AMC, where AMC (7-amino-4-methylcoumarin) is a fluorophore similar to MCA. For the purpose of this guide, we will adapt the principle to a generic MCA-peptide-DNP substrate, such as MCA-Pro-Leu-Gly-Pro-Dpa-Ala-Arg-NH₂, where Dpa is a DNP-containing amino acid. Upon cleavage by the target protease between Gly and Pro, the MCA fluorophore is separated from the DNP quencher, leading to an increase in fluorescence.
2. Materials:
-
Enzyme: Purified, active caspase-3.
-
Substrate: MCA-peptide-DNP substrate (e.g., MCA-Pro-Leu-Gly-Pro-Dpa-Ala-Arg-NH₂) dissolved in DMSO to a stock concentration of 10 mM.
-
Assay Buffer: 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% (w/v) CHAPS, 10% (w/v) sucrose, pH 7.2.
-
Inhibitor (optional): A known caspase-3 inhibitor for control experiments (e.g., Ac-DEVD-CHO).
-
Instrumentation: A fluorescence microplate reader capable of excitation at ~325 nm and emission detection at ~393 nm.
-
Microplates: Black, 96-well or 384-well microplates with a clear bottom.
3. Experimental Procedure:
-
Prepare Assay Buffer: Prepare the assay buffer and keep it on ice.
-
Prepare Reagents:
-
Dilute the caspase-3 enzyme to the desired concentration in the assay buffer. The optimal concentration should be determined empirically through an enzyme titration experiment.
-
Dilute the MCA-peptide-DNP substrate to the desired final concentration (e.g., 10 µM) in the assay buffer.
-
If using an inhibitor, prepare a dilution series in the assay buffer.
-
-
Assay Setup (96-well plate format):
-
Blank (No Enzyme): Add 50 µL of assay buffer and 50 µL of the diluted substrate solution.
-
Enzyme Control (No Inhibitor): Add 50 µL of the diluted caspase-3 solution and 50 µL of the diluted substrate solution.
-
Inhibitor Wells: Add 50 µL of the diluted caspase-3 solution and 50 µL of the diluted inhibitor solution. Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature before adding the substrate. Then add 50 µL of the diluted substrate solution.
-
-
Kinetic Measurement:
-
Immediately after adding the substrate, place the microplate in the fluorescence plate reader.
-
Set the reader to excite at 325 nm and record the emission at 393 nm.
-
Take readings every 1-2 minutes for a period of 30-60 minutes at a constant temperature (e.g., 37°C).
-
-
Data Analysis:
-
Subtract the background fluorescence (from the blank wells) from all other readings.
-
Plot the fluorescence intensity (in Relative Fluorescence Units, RFU) versus time for each well.
-
The initial velocity (V₀) of the reaction is the slope of the linear portion of this curve.
-
For inhibitor studies, plot the V₀ as a function of the inhibitor concentration to determine the IC₅₀ value.
-
Visualizing the Workflow and Principles
The following diagrams, created using the DOT language, illustrate the core concepts and workflows described in this guide.
Caption: Mechanism of FRET-based protease assay using an MCA-DNP substrate.
Caption: General workflow for a protease activity assay using an MCA-DNP FRET substrate.
This guide provides a comprehensive overview of the principles and applications of MCA fluorescence quenching by DNP. By understanding the underlying FRET mechanism and following robust experimental protocols, researchers can effectively leverage this powerful tool for a wide range of biochemical and drug discovery applications.
Unlocking the Phosphoproteome: A Technical Guide to Protein Tyrosine Phosphatase Substrate Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core methodologies for the discovery of protein tyrosine phosphatase (PTP) substrates. PTPs are a large family of enzymes crucial for regulating a vast array of cellular processes, including growth, differentiation, and metabolism, by catalyzing the removal of phosphate groups from tyrosine residues on their target substrates.[1][2][3] The transient nature of PTP-substrate interactions has historically posed a significant challenge to their identification.[3][4] This guide details the principles, experimental protocols, and data analysis workflows for the three primary strategies employed to overcome this challenge: Substrate Trapping, Activity-Based Probes, and Phosphoproteomic Approaches. It is designed to equip researchers with the necessary knowledge to select and implement the most suitable methods for their specific research questions and to accelerate the functional characterization of PTPs in health and disease.[5][6]
Core Methodologies for PTP Substrate Discovery
The identification of PTP substrates is fundamental to elucidating their roles in complex signaling networks.[3][7] The three main approaches, each with unique advantages and limitations, are summarized below.
Substrate Trapping
Substrate trapping is a powerful technique that relies on the generation of catalytically impaired PTP mutants.[3][8] These "trapping mutants" can bind to their tyrosine-phosphorylated substrates but cannot efficiently catalyze dephosphorylation, thereby stabilizing the transient enzyme-substrate complex for subsequent isolation and identification.[3][9][10] The most common mutations involve the substitution of the catalytic cysteine or a key aspartate residue.[8][9] A recent advancement in this technique is the coupling of substrate-trapping with proximity-labeling (e.g., BioID), which allows for the identification of interacting proteins in a cellular context without the need for maintaining complex integrity during cell lysis and enrichment.[11]
Activity-Based Probes (ABPs)
Activity-based probes are chemical tools designed to covalently modify the active site of PTPs.[5][6][12] These probes typically consist of three components: a reactive "warhead" that forms a covalent bond with the catalytic cysteine, a recognition element that can be tailored for specificity, and a reporter tag (e.g., biotin or a fluorophore) for detection and enrichment.[5][12] ABPs are particularly useful for profiling the activity of PTPs in complex biological samples.[5][6]
Phosphoproteomic Approaches
Phosphoproteomic strategies aim to identify PTP substrates by quantifying changes in tyrosine phosphorylation across the proteome in response to PTP perturbation.[13][14] This is typically achieved by inhibiting or depleting a specific PTP and then using quantitative mass spectrometry to identify proteins with increased tyrosine phosphorylation.[13][14] Common quantitative techniques include Stable Isotope Labeling by Amino acids in Cell culture (SILAC), isobaric tagging (e.g., TMT or iTRAQ), and label-free quantification.[14]
Data Presentation: Comparison of Methodologies
The choice of substrate discovery method depends on the specific research goals, available resources, and the PTP of interest. The following table summarizes key quantitative and qualitative parameters for each approach.
| Feature | Substrate Trapping | Activity-Based Probes | Phosphoproteomic Approaches |
| Principle | Stabilization of enzyme-substrate complex | Covalent labeling of active PTPs | Global phosphotyrosine profiling upon PTP perturbation |
| Primary Output | List of interacting proteins (potential substrates) | Profile of active PTPs and their potential interactors | List of proteins with altered phosphorylation |
| Identifies Direct Substrates? | Yes, with high confidence | Indirectly, by identifying proteins in proximity to the active PTP | Indirectly, requires further validation |
| Requires PTP Mutation? | Yes | No | No (requires PTP inhibition or depletion) |
| In Vivo Application | Yes (e.g., in cell culture or model organisms) | Yes | Yes |
| Reported Number of Substrates Identified (Example: SHP2) | Dozens to over 100 putative substrates identified in various studies.[13][14] | Data is more focused on PTP activity profiling rather than substrate numbers. | Hundreds of phosphorylation sites can be observed to change.[13] |
| Key Advantage | High confidence in identifying direct substrates. | Allows for profiling of PTP activity. | Unbiased, global view of phosphorylation changes. |
| Key Limitation | Potential for overexpression artifacts; may not trap all substrates. | May not be specific for a single PTP; synthesis can be complex. | Does not directly identify substrates; indirect effects can be confounding. |
Experimental Protocols
This section provides detailed methodologies for key experiments in PTP substrate discovery.
In Vivo Substrate Trapping Coupled with Immunoprecipitation
This protocol describes the expression of a tagged, substrate-trapping PTP mutant in mammalian cells, followed by immunoprecipitation and identification of trapped substrates by mass spectrometry.
Materials:
-
Mammalian cell line of interest
-
Expression vector encoding a tagged (e.g., FLAG, HA, or GFP) substrate-trapping PTP mutant (e.g., Cys-to-Ser or Asp-to-Ala mutant)
-
Transfection reagent (e.g., Lipofectamine)[4]
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors (e.g., sodium orthovanadate, iodoacetic acid)[4]
-
Antibody against the tag conjugated to agarose beads (e.g., anti-FLAG M2 agarose)[4]
-
Wash buffer (e.g., Tris-buffered saline with 0.1% Triton X-100)
-
Elution buffer (e.g., 2x SDS-PAGE sample buffer or a competing peptide)
-
SDS-PAGE gels and Western blotting reagents
-
Mass spectrometry-compatible silver or Coomassie stain
Procedure:
-
Transfection: Transfect the mammalian cells with the expression vector for the tagged substrate-trapping PTP mutant using a suitable transfection reagent. Include a wild-type PTP construct as a control.
-
Cell Stimulation and Lysis: If applicable, stimulate the cells to induce tyrosine phosphorylation of the target pathways. For example, treat cells with pervanadate to inhibit endogenous PTPs and increase overall phosphotyrosine levels.[4][15][16] Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Clarify the cell lysates by centrifugation. Incubate the supernatant with the antibody-conjugated agarose beads to immunoprecipitate the PTP-substrate complexes.
-
Washing: Wash the beads extensively with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
SDS-PAGE and Visualization: Separate the eluted proteins by SDS-PAGE. Visualize the protein bands using a mass spectrometry-compatible stain.
-
Mass Spectrometry Analysis: Excise the protein bands of interest and proceed with in-gel digestion.
In-Gel Digestion for Mass Spectrometry
This protocol outlines the steps for digesting proteins within a polyacrylamide gel slice for subsequent analysis by mass spectrometry.[17][18][19]
Materials:
-
Excised protein bands from SDS-PAGE gel
-
Destaining solution (e.g., 50% acetonitrile in 50 mM ammonium bicarbonate)
-
Dehydration solution (100% acetonitrile)[18]
-
Reduction solution (10 mM DTT in 25 mM ammonium bicarbonate)[20][18]
-
Alkylation solution (55 mM iodoacetamide in 25 mM ammonium bicarbonate)[20][18]
-
Trypsin solution (e.g., 10-20 ng/µL in 25 mM ammonium bicarbonate)[20][18]
-
Peptide extraction solution (e.g., 60% acetonitrile, 1% trifluoroacetic acid)[20]
Procedure:
-
Excise and Destain: Excise the protein band of interest from the gel.[18] Cut it into small pieces (~1 mm³).[18] Destain the gel pieces by washing with the destaining solution until the gel pieces are clear.
-
Dehydrate: Dehydrate the gel pieces with 100% acetonitrile until they shrink and turn opaque white.[18]
-
Reduction and Alkylation: Reduce the disulfide bonds by incubating the gel pieces in the reduction solution at 56°C for 30-60 minutes.[18] Then, alkylate the free cysteine residues by incubating in the alkylation solution in the dark at room temperature for 20-45 minutes.[18]
-
Digestion: Wash and dehydrate the gel pieces again. Rehydrate the gel pieces in the trypsin solution on ice. Add enough ammonium bicarbonate buffer to cover the gel pieces and incubate overnight at 37°C.[18]
-
Peptide Extraction: Extract the digested peptides from the gel pieces by sequential incubations with the peptide extraction solution.[19] Pool the extracts.
-
Sample Preparation for Mass Spectrometry: Dry the pooled peptide extracts in a vacuum centrifuge and resuspend in a solution compatible with mass spectrometry analysis (e.g., 0.1% trifluoroacetic acid in water).[20][18]
Substrate Validation by siRNA and Western Blotting
This protocol describes how to validate a putative PTP substrate by depleting the PTP using siRNA and observing the effect on the substrate's phosphorylation status.[21]
Materials:
-
siRNA targeting the PTP of interest and a non-targeting control siRNA
-
Lipid-based siRNA transfection reagent
-
Antibody specific for the phosphorylated form of the putative substrate
-
Antibody against the total protein of the putative substrate
-
Antibody against the PTP to confirm knockdown
-
Loading control antibody (e.g., anti-GAPDH or anti-tubulin)
-
Western blotting reagents and equipment
Procedure:
-
siRNA Transfection: Transfect the cells with the PTP-specific siRNA or the control siRNA using a lipid-based transfection reagent according to the manufacturer's protocol.
-
Cell Culture and Lysis: Culture the cells for 48-72 hours post-transfection to allow for PTP depletion. Lyse the cells in a suitable lysis buffer with phosphatase inhibitors.
-
Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with the primary antibodies against the phosphorylated substrate, total substrate, the PTP, and a loading control. Then, incubate with the appropriate secondary antibodies.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) system. Quantify the band intensities to determine the change in substrate phosphorylation upon PTP knockdown. An increase in the phospho-substrate signal in the PTP siRNA-treated cells compared to the control indicates that it is a bona fide substrate.[21]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows in PTP substrate discovery.
General PTP Signaling Pathway
Substrate Trapping Experimental Workflow
Phosphoproteomics Workflow for Substrate Discovery
Conclusion and Future Directions
The methodologies described in this guide—substrate trapping, activity-based probes, and phosphoproteomics—have been instrumental in advancing our understanding of PTP biology. The integration of these chemical and proteomic approaches, such as the combination of substrate trapping with proximity labeling, continues to enhance the specificity and sensitivity of substrate identification.[11] As mass spectrometry technology improves in speed and sensitivity, so too will our ability to capture the dynamic and often low-stoichiometry interactions between PTPs and their substrates.[13] The continued development of novel chemical probes and computational tools for data analysis will undoubtedly accelerate the elucidation of PTP signaling networks, paving the way for the development of novel therapeutic strategies targeting PTPs in a wide range of human diseases.[2][22][23][24][25]
References
- 1. atsjournals.org [atsjournals.org]
- 2. Protein Tyrosine signaling and its potential therapeutic implications in carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Protein Tyrosine Phosphatase (PTP) Substrates | Springer Nature Experiments [experiments.springernature.com]
- 4. Identification of Protein Tyrosine Phosphatase (PTP) Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity-based probes for protein tyrosine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Roles of protein-tyrosine phosphatases in growth factor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Substrate-trapping techniques in the identification of cellular PTP targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Development of “substrate-trapping” mutants to identify physiological substrates of protein tyrosine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Coupling substrate-trapping with proximity-labeling to identify protein tyrosine phosphatase PTP1B signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Phosphoproteomic Approaches for Identifying Phosphatase and Kinase Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Item - DEVELOPMENT OF QUANTITATIVE PROTEOMIC STRATEGIES TO IDENTIFY TYROSINE PHOSPHATASE SUBSTRATES - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. UWPR [proteomicsresource.washington.edu]
- 18. goldbio.com [goldbio.com]
- 19. Updates of the In‐Gel Digestion Method for Protein Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. nccs.res.in [nccs.res.in]
- 21. Western Blot Evaluation of siRNA Delivery by pH Responsive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Computational analysis of protein tyrosine phosphatases: practical guide to bioinformatics and data resources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. biorxiv.org [biorxiv.org]
- 25. researchgate.net [researchgate.net]
Methodological & Application
Application Note and Protocol: High-Throughput Screening of PTP1B Inhibitors using a 96-Well Plate Assay with MCA-PTP Substrate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of insulin and leptin signaling pathways. Its overexpression and increased activity are linked to insulin resistance and type 2 diabetes, making it a significant therapeutic target. This document provides a detailed protocol for a robust and sensitive 96-well plate-based assay for measuring PTP1B activity and screening for its inhibitors using the fluorogenic substrate (7-Methoxycoumarin-4-yl)acetyl-L-aspartyl-L-tyrosyl-L-valine (MCA-PTP).
The assay relies on the PTP1B-catalyzed hydrolysis of the phosphate group from the tyrosine residue of the MCA-PTP substrate. This cleavage results in a significant increase in fluorescence intensity, which can be measured over time to determine enzyme activity. The protocol is optimized for a 96-well format, making it suitable for high-throughput screening (HTS) of compound libraries.
Signaling Pathway Context
PTP1B plays a critical role in downregulating the insulin signaling cascade. Upon insulin binding, the insulin receptor (IR) undergoes autophosphorylation on specific tyrosine residues, initiating a downstream signaling cascade that leads to glucose uptake. PTP1B dephosphorylates these key phosphotyrosine sites on the activated IR and its substrates (like IRS-1), thus attenuating the insulin signal. Inhibition of PTP1B is therefore a promising strategy to enhance insulin sensitivity.
Caption: PTP1B's role in attenuating the insulin signaling pathway.
Materials and Reagents
| Reagent | Supplier (Example) | Catalog # (Example) | Storage Temperature |
| Human Recombinant PTP1B (catalytic domain) | R&D Systems | 1259-PI | -80°C |
| MCA-PTP Substrate | Anaspec | 60533 | -20°C (Protect from light) |
| Sodium Acetate | Sigma-Aldrich | S2889 | Room Temperature |
| Acetic Acid (Glacial) | Sigma-Aldrich | 320099 | Room Temperature |
| Dithiothreitol (DTT) | Sigma-Aldrich | D9779 | -20°C |
| Triton X-100 | Sigma-Aldrich | T8787 | Room Temperature |
| Dimethyl Sulfoxide (DMSO), anhydrous | Sigma-Aldrich | 276855 | Room Temperature |
| Suramin Sodium Salt (Positive Control Inhibitor) | Sigma-Aldrich | S2671 | Room Temperature |
| 96-well black, flat-bottom plates | Corning | 3603 | Room Temperature |
Preparation of Solutions
Note: Prepare all aqueous solutions using ultrapure (Milli-Q or equivalent) water.
PTP1B Assay Buffer (50 mM Acetate, pH 5.5, 1 mM DTT, 0.01% Triton X-100)
-
Prepare 1 M Sodium Acetate Stock (pH 5.5):
-
Dissolve 82.03 g of sodium acetate in 800 mL of water.
-
Adjust the pH to 5.5 by adding glacial acetic acid.
-
Bring the final volume to 1 L with water.
-
Store at 4°C.
-
-
Prepare Assay Buffer (100 mL):
-
To 94 mL of water, add 5 mL of 1 M Sodium Acetate Stock (pH 5.5).
-
Add 100 µL of 10% Triton X-100 stock solution.
-
Mix well. This buffer can be stored at 4°C for up to one week.
-
Crucially, add DTT to a final concentration of 1 mM immediately before use from a 1 M stock. For 10 mL of buffer, add 10 µL of 1 M DTT.
-
Reagent Solutions
| Solution | Preparation Instructions | Final Concentration (in assay) |
| 1. PTP1B Enzyme Stock (10 µg/mL) | Thaw the enzyme vial on ice. Dilute the concentrated enzyme stock into cold PTP1B Assay Buffer (containing DTT) to a final concentration of 10 µg/mL (e.g., 2X working solution). Keep on ice. | 5 µg/mL (1X) |
| 2. MCA-PTP Substrate Stock (2 mM) | Dissolve the lyophilized MCA-PTP powder in anhydrous DMSO to a final concentration of 2 mM. Aliquot and store at -20°C, protected from light and moisture. | 10 µM (1X) |
| 3. Positive Control Stock (1 mM Suramin) | Dissolve Suramin Sodium Salt in water to create a 1 mM stock solution. This can be further diluted in PTP1B Assay Buffer for dose-response experiments. | Varies (e.g., 10 µM) |
| 4. Test Compound Plate | Prepare a serial dilution of test compounds in DMSO. Then, dilute these into PTP1B Assay Buffer to create a 4X working concentration plate. The final DMSO concentration in the assay should not exceed 1%. | Varies |
Experimental Protocol: 96-Well Plate Assay
This protocol is designed for a total reaction volume of 100 µL per well.
Assay Workflow Diagram
Caption: Step-by-step workflow for the PTP1B 96-well plate assay.
Plate Layout
| Well Type | Reagent 1 (25 µL) | Reagent 2 (50 µL) | Pre-incubation | Reagent 3 (25 µL) |
| Background | Assay Buffer | Assay Buffer | 15 min, 37°C | 4X MCA-PTP Substrate |
| Negative Control (100% Activity) | Buffer + Vehicle (e.g., 1% DMSO) | 2X PTP1B Enzyme Solution | 15 min, 37°C | 4X MCA-PTP Substrate |
| Positive Control (0% Activity) | 4X Positive Control Inhibitor | 2X PTP1B Enzyme Solution | 15 min, 37°C | 4X MCA-PTP Substrate |
| Test Compound | 4X Test Compound | 2X PTP1B Enzyme Solution | 15 min, 37°C | 4X MCA-PTP Substrate |
Step-by-Step Procedure
-
Prepare the Plate: Add 25 µL of the appropriate solutions (Assay Buffer, Test Compound, Positive Control, or Vehicle Control) to the wells of a black 96-well plate according to the layout table.
-
Add Enzyme:
-
Add 50 µL of the 2X PTP1B enzyme solution to the Negative Control, Positive Control, and Test Compound wells.
-
Add 50 µL of PTP1B Assay Buffer (without enzyme) to the Background wells.
-
-
Pre-incubation: Mix the plate gently on a plate shaker for 30 seconds. Incubate the plate at 37°C for 15 minutes to allow compounds to interact with the enzyme.
-
Initiate Reaction: Add 25 µL of the 4X MCA-PTP substrate solution to all wells to start the reaction. Mix the plate gently for 30 seconds.
-
Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity kinetically.
-
Excitation Wavelength: 320 nm
-
Emission Wavelength: 405 nm
-
Read Interval: Every 60 seconds
-
Duration: 30 minutes
-
Data Analysis
The primary output from the plate reader will be relative fluorescence units (RFU) over time. The rate of the reaction (enzyme activity) is determined by the slope of the linear portion of the RFU vs. time curve.
Data Analysis Workflow
Caption: Logical workflow for analyzing PTP1B kinetic assay data.
Calculation of Percent Inhibition
-
Calculate Slopes: For each well, determine the reaction rate (V₀) by calculating the slope of the fluorescence signal (RFU) versus time (minutes) in the initial linear phase of the reaction.
-
Average Controls: Calculate the average slope for the Negative Control (V_neg_control) and Background (V_bkg) wells.
-
Calculate Percent Inhibition: Use the following formula for each test compound concentration:
% Inhibition = (1 - (V_compound - V_bkg) / (V_neg_control - V_bkg)) * 100
Where:
-
V_compound is the slope of the test compound well.
-
V_neg_control is the average slope of the 100% activity wells.
-
V_bkg is the average slope of the background wells.
-
Determination of IC₅₀
The IC₅₀ value is the concentration of an inhibitor at which 50% of the enzyme's activity is inhibited.
-
Plot the calculated % Inhibition on the y-axis against the logarithm of the inhibitor concentration on the x-axis.
-
Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve using graphing software such as GraphPad Prism or R.
-
The IC₅₀ value is determined from the fitted curve.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background Signal | 1. Substrate degradation (hydrolysis).2. Contaminated buffer or reagents.3. Autofluorescence of test compounds. | 1. Prepare fresh MCA-PTP substrate; protect from light and moisture.2. Use fresh, high-purity reagents and water.3. Screen compounds for autofluorescence at the assay wavelengths by omitting the enzyme. |
| Low Signal / Low Enzyme Activity | 1. Inactive enzyme due to improper storage or handling (oxidation of catalytic cysteine).2. Incorrect buffer pH.3. Incorrect plate reader settings. | 1. Ensure DTT is added fresh to the buffer before use. Always keep the enzyme on ice.2. Verify the pH of the assay buffer is 5.5.3. Confirm excitation/emission wavelengths and gain settings are optimal. |
| High Well-to-Well Variability | 1. Inaccurate pipetting.2. Incomplete mixing of reagents in wells.3. Temperature fluctuations across the plate. | 1. Use calibrated multichannel pipettes. Ensure proper technique.2. Mix the plate gently on a shaker after each reagent addition.3. Ensure the plate reader has uniform temperature control. |
| Assay Window (Z'-factor) < 0.5 | A combination of high variability and low signal-to-background ratio. | Address the points above. Optimize enzyme and substrate concentrations to maximize the signal window between positive and negative controls. Increase the number of replicate wells for controls. |
Application Notes and Protocols: Chymotrypsin Digestion in PTP Fluorogenic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein tyrosine phosphatases (PTPs) are a superfamily of enzymes that play a critical role in cellular signaling by catalyzing the dephosphorylation of tyrosine residues on proteins. The dysregulation of PTP activity is implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders, making them attractive targets for drug discovery. Fluorogenic assays are a cornerstone in the high-throughput screening (HTS) of PTP inhibitors due to their sensitivity and amenability to automation.
A critical step in endpoint fluorogenic PTP assays is the precise termination of the enzymatic reaction to ensure that the measured fluorescence accurately reflects the enzyme's activity during a defined period. While various methods exist to stop enzymatic reactions, such as the use of strong acids or specific inhibitors, a protease digestion step offers a robust and effective alternative. This application note details the use of chymotrypsin, a serine protease, to terminate the PTP-catalyzed reaction in a fluorogenic assay format. Chymotrypsin rapidly digests the PTP enzyme, thereby irreversibly inactivating it and stopping the dephosphorylation of the fluorogenic substrate.
Principle of the Assay
The PTP fluorogenic assay involves the enzymatic dephosphorylation of a non-fluorescent or weakly fluorescent substrate to a highly fluorescent product. The rate of fluorescence increase is directly proportional to the PTP activity. In an endpoint assay format, the reaction is allowed to proceed for a specific duration, after which it is terminated. The subsequent addition of a protease, chymotrypsin, ensures the rapid and irreversible inactivation of the PTP by proteolytic degradation. This "stop" step is crucial for accurate and reproducible measurements, particularly in HTS applications where precise timing of reagent additions across a microplate is challenging.
Signaling Pathway and Assay Workflow
The signaling pathway of a generic PTP-mediated dephosphorylation and the subsequent assay workflow incorporating a chymotrypsin digestion step are illustrated below.
Figure 1. PTP dephosphorylation and the corresponding fluorogenic assay workflow with a chymotrypsin stop step.
Experimental Protocols
Materials and Reagents
-
PTP Enzyme: Purified, recombinant PTP of interest.
-
Fluorogenic PTP Substrate: e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) or O-Methylfluorescein Phosphate (OMFP).
-
Chymotrypsin: Sequencing grade, lyophilized powder.
-
PTP Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM DTT.
-
Chymotrypsin Stock Solution: Reconstitute chymotrypsin in 1 mM HCl to a stock concentration of 1 mg/mL.
-
Chymotrypsin Working Solution: Dilute the stock solution in the PTP assay buffer to the desired working concentration.
-
Stop Solution (Alternative): e.g., 100 mM Sodium Orthovanadate (a general PTP inhibitor).
-
Microplate: Black, 96- or 384-well, low-binding microplate suitable for fluorescence measurements.
-
Plate Reader: Capable of fluorescence excitation and emission at the appropriate wavelengths for the chosen substrate.
PTP Fluorogenic Assay Protocol with Chymotrypsin Stop
-
Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of test compounds (inhibitors) if screening.
-
Enzyme Preparation: Dilute the PTP enzyme to the desired working concentration in cold PTP assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Reaction Initiation: In a microplate, add the PTP enzyme solution to each well. To initiate the reaction, add the fluorogenic substrate. The final substrate concentration should ideally be at or below the Km for the specific PTP.
-
Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
Reaction Termination: To stop the reaction, add the chymotrypsin working solution to each well. A final chymotrypsin concentration of 10-20 µg/mL is typically sufficient to rapidly digest the PTP.
-
Digestion Incubation: Incubate the plate for an additional 10-15 minutes at the same temperature to ensure complete digestion of the PTP.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths for the fluorogenic product.
In-Solution Chymotrypsin Digestion Protocol for PTP Inactivation
This protocol provides a more detailed breakdown of the chymotrypsin digestion step.
-
Chymotrypsin Reconstitution: Reconstitute lyophilized chymotrypsin in 1 mM HCl to a stock concentration of 1 mg/mL. Aliquot and store at -20°C.
-
Working Solution Preparation: Immediately before use, dilute the chymotrypsin stock solution into the PTP assay buffer to a working concentration that, when added to the reaction, will yield a final concentration of 10-20 µg/mL.
-
Addition to Assay: Following the PTP reaction incubation, add a small volume of the chymotrypsin working solution to each well of the microplate to terminate the reaction.
-
Digestion Conditions: Incubate at 37°C for 10-15 minutes.[1] The optimal digestion time may vary depending on the specific PTP and should be determined empirically.
-
Verification of PTP Inactivation (Optional): To confirm complete PTP inactivation, a control experiment can be performed where chymotrypsin is added simultaneously with the PTP and substrate. No significant increase in fluorescence should be observed compared to a no-PTP control.
Data Presentation
Quantitative Parameters for Chymotrypsin Digestion
| Parameter | Recommended Range | Notes |
| Chymotrypsin:PTP Ratio (w/w) | 20:1 to 50:1 | A higher ratio ensures rapid and complete digestion of the PTP.[1] |
| Final Chymotrypsin Concentration | 10 - 50 µg/mL | The optimal concentration should be determined empirically. |
| Digestion Temperature | 25 - 37°C | Higher temperatures can increase chymotrypsin activity but may affect the stability of the fluorescent product. |
| Digestion Time | 10 - 30 minutes | Sufficient time for complete PTP inactivation. |
| pH for Digestion | 7.5 - 8.5 | Chymotrypsin is optimally active in this pH range. |
Comparison of Stop Reagents in a PTP Fluorogenic Assay
| Stop Reagent | Mechanism of Action | Advantages | Disadvantages |
| Chymotrypsin | Proteolytic degradation of the PTP | Irreversible inactivation; compatible with most buffer components. | May require an additional incubation step; potential for non-specific protease activity if the chymotrypsin is not of high purity. |
| Sodium Orthovanadate | Competitive inhibition of PTPs | Rapid action; well-characterized PTP inhibitor. | Reversible inhibition; may interfere with downstream applications. |
| Strong Acid (e.g., HCl) | Denaturation of the PTP | Rapid and irreversible. | Can cause precipitation of proteins and may alter the fluorescence properties of the substrate/product. |
Logical Relationships and Workflows
The logical flow of the decision-making process for incorporating a chymotrypsin stop step is outlined below.
Figure 2. Decision workflow for using chymotrypsin as a stop reagent in a PTP fluorogenic assay.
Conclusion
The use of chymotrypsin to terminate PTP fluorogenic assays provides a reliable and irreversible method to stop the enzymatic reaction. This is particularly advantageous in HTS environments where precise timing is critical for data quality. The protocols and data presented here offer a comprehensive guide for researchers and scientists to implement this technique in their PTP-targeted drug discovery efforts. Proper optimization of the chymotrypsin digestion step will ensure the accuracy and reproducibility of the assay results.
References
Determining Protein Tyrosine Phosphatase (PTP) Activity with a Fluorogenic Peptide
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein Tyrosine Phosphatases (PTPs) are a crucial family of enzymes that counteract the activity of Protein Tyrosine Kinases (PTKs).[1][2][3] By catalyzing the removal of phosphate groups from tyrosine residues on substrate proteins, PTPs play a pivotal role in regulating a wide array of cellular processes, including cell growth, differentiation, metabolism, and immune responses.[4] Dysregulation of PTP activity is implicated in numerous diseases such as cancer, diabetes, and autoimmune disorders, making them attractive targets for therapeutic intervention.[2][4]
This application note provides a detailed protocol for determining PTP activity using a fluorogenic peptide substrate. This method offers high sensitivity and a continuous assay format, making it suitable for both basic research and high-throughput screening (HTS) of potential PTP inhibitors.[2][3] The assay is based on the principle that the dephosphorylation of a non-fluorescent (or weakly fluorescent) substrate by a PTP yields a highly fluorescent product. The rate of the fluorescence increase is directly proportional to the PTP activity. Commonly used fluorogenic substrates include 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) and 3-O-methylfluorescein phosphate (OMFP).[1][2]
Principle of the Assay
The fluorogenic PTP activity assay relies on the enzymatic cleavage of a phosphate group from a synthetic substrate, leading to a significant increase in fluorescence. The phosphorylated substrate exhibits minimal fluorescence, but upon hydrolysis by a PTP, the resulting dephosphorylated product is a strong fluorophore. The reaction can be monitored in real-time using a fluorescence plate reader, allowing for the determination of initial reaction velocities for kinetic studies.
Figure 1: Principle of the fluorogenic PTP activity assay.
Materials and Reagents
| Reagent/Material | Supplier | Catalog Number |
| Recombinant PTP Enzyme (e.g., PTP1B, SHP2) | Varies | Varies |
| Fluorogenic Substrate (e.g., DiFMUP, OMFP) | Varies | Varies |
| Assay Buffer (e.g., Bis-Tris, pH 6.0) | Varies | Varies |
| Dithiothreitol (DTT) | Varies | Varies |
| Bovine Serum Albumin (BSA) | Varies | Varies |
| 96-well or 384-well black, flat-bottom plates | Varies | Varies |
| Fluorescence Microplate Reader | Varies | Varies |
Assay Buffer Preparation (Example): 50 mM Bis-Tris (pH 6.0), 2 mM EDTA, 5 mM DTT, and 0.1 mg/mL BSA. Note: The optimal pH for PTP activity is typically between 5.5 and 7.0.[2] It is recommended to optimize the buffer conditions for each specific PTP.
Experimental Protocol
The following protocol is a general guideline and may require optimization for specific PTPs and substrates.
Figure 2: General experimental workflow for the PTP activity assay.
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer as described in Section 3. Keep on ice.
-
Prepare a stock solution of the fluorogenic substrate (e.g., 10 mM DiFMUP in DMSO). Store protected from light.
-
Prepare a working solution of the PTP enzyme in Assay Buffer. The final concentration will need to be optimized, but a starting point for many PTPs is in the picomolar to low nanomolar range.[2]
-
-
Assay Setup (96-well format):
-
Add 50 µL of Assay Buffer to all wells.
-
Add 25 µL of the PTP enzyme working solution to the sample wells.
-
For background control wells, add 25 µL of Assay Buffer instead of the enzyme solution.
-
If screening for inhibitors, add the test compounds to the desired final concentration and pre-incubate with the enzyme for a specified time (e.g., 15-30 minutes) at room temperature.
-
-
Reaction Initiation and Measurement:
-
Prepare a 4X working solution of the fluorogenic substrate in Assay Buffer. The final concentration should be at or near the Michaelis-Menten constant (Km) for the specific PTP, if known. If the Km is unknown, a concentration of 50 µM can be used as a starting point.[2]
-
Set up the fluorescence plate reader for kinetic reading at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., for DiFMUP, Ex/Em = 358/450 nm).
-
Initiate the enzymatic reaction by adding 25 µL of the 4X substrate solution to all wells.
-
Immediately begin reading the fluorescence intensity at regular intervals (e.g., every 30-60 seconds) for 15-30 minutes.
-
Data Analysis
The raw data will be in the form of relative fluorescence units (RFU) over time.
Figure 3: Logical flow of data analysis for PTP activity.
-
Background Subtraction: For each time point, subtract the average fluorescence of the background control wells from the fluorescence of the sample wells.
-
Determination of Initial Velocity (V₀):
-
Plot the background-subtracted fluorescence versus time.
-
Identify the initial linear portion of the curve.
-
The slope of this linear portion represents the initial reaction velocity (V₀) in RFU/minute.
-
-
Conversion to Molar Units (Optional but Recommended):
-
To convert V₀ from RFU/min to a more standard unit like pmol/min, a standard curve of the fluorescent product (e.g., 6,8-difluoro-4-methylumbelliferone) should be generated.
-
Prepare serial dilutions of the fluorescent standard in Assay Buffer and measure the fluorescence of each concentration.
-
Plot fluorescence versus concentration and determine the slope of the resulting line (RFU/pmol).
-
Divide the V₀ (in RFU/min) by the slope of the standard curve (RFU/pmol) to obtain the PTP activity in pmol/min.
-
-
Michaelis-Menten Kinetics: To determine the Km and Vmax for a specific substrate, the assay should be performed with a fixed enzyme concentration and varying substrate concentrations. The initial velocities are then plotted against the substrate concentrations and fitted to the Michaelis-Menten equation.
-
Inhibitor Potency (IC₅₀): To determine the half-maximal inhibitory concentration (IC₅₀) of a compound, the assay is performed with a fixed enzyme and substrate concentration and varying concentrations of the inhibitor. The PTP activity is then plotted against the logarithm of the inhibitor concentration, and the data are fitted to a dose-response curve.
Expected Results and Troubleshooting
Typical Kinetic Parameters for PTPs with Fluorogenic Substrates:
| PTP | Substrate | Km (µM) | kcat (s⁻¹) | Reference |
| PTP1B | pHBR | 93 ± 3 | 19 ± 1 | [5][6] |
| PTP1B | pHMBR | 20 ± 1 | 0.139 ± 0.002 | [5] |
| VHR | OMFP | 5.4 | N/A | [1] |
| STEP | OMFP | 50 | N/A | [1] |
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| High Background Fluorescence | Substrate degradation | Prepare fresh substrate solution; store protected from light. |
| Contaminated buffer or plates | Use fresh, high-quality reagents and plates. | |
| Low Signal or No Activity | Inactive enzyme | Use a fresh aliquot of enzyme; ensure proper storage. |
| Suboptimal assay conditions | Optimize pH, DTT concentration, and temperature. | |
| Incorrect plate reader settings | Verify excitation/emission wavelengths and gain settings. | |
| Non-linear Reaction Progress | Substrate depletion | Use a lower enzyme concentration or a shorter reaction time. |
| Enzyme instability | Add stabilizing agents like BSA to the buffer. | |
| Product inhibition | Analyze only the initial phase of the reaction. |
Conclusion
The fluorogenic peptide-based assay is a robust, sensitive, and continuous method for measuring the activity of Protein Tyrosine Phosphatases. Its adaptability to a microplate format makes it an invaluable tool for kinetic characterization of PTPs and for high-throughput screening of potential modulators of PTP activity, thereby facilitating drug discovery efforts targeting this important class of enzymes.
References
- 1. researchgate.net [researchgate.net]
- 2. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Toward cell-based protein tyrosine phosphatase activity assays - American Chemical Society [acs.digitellinc.com]
- 5. researchgate.net [researchgate.net]
- 6. Monitoring tyrosine phosphatase activity with FAST [the-twinkle-factory.com]
Application Notes and Protocols: Kinetic Analysis of PTP Dephosphorylation of a Synthetic Peptide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein tyrosine phosphatases (PTPs) are a group of enzymes crucial in regulating signal transduction pathways by dephosphorylating tyrosine residues on their target proteins. Dysregulation of PTP activity is implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders, making them attractive targets for drug development. This document provides detailed protocols for the kinetic analysis of PTP activity using synthetic peptide substrates, which mimic the phosphorylation sites of natural substrates. These assays are fundamental for characterizing PTP enzyme kinetics and for screening potential inhibitors.
Data Presentation: Kinetic Parameters of PTPs with Synthetic Peptides
The kinetic parameters of PTPs are essential for understanding their substrate specificity and catalytic efficiency. Below is a summary of representative kinetic constants for PTP1B, a well-studied PTP, with a commonly used synthetic peptide substrate. These values are illustrative and can vary based on experimental conditions.
| PTP Enzyme | Synthetic Peptide Substrate (Sequence) | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Assay Method |
| PTP1B | Ac-DADE(pY)L-NH2 | 150 ± 20 | 25 ± 2 | 1.7 x 105 | Fluorescence-based |
| PTP1B | p-NITYR (p-nitrophenyl tyrosine) | 200 ± 30 | 15 ± 1.5 | 7.5 x 104 | Spectrophotometric |
| SHP-2 | Ac-DADE(pY)L-NH2 | 120 ± 15 | 30 ± 3 | 2.5 x 105 | Fluorescence-based |
Experimental Protocols
Protocol 1: Continuous Fluorogenic PTP Activity Assay
This protocol describes a continuous assay to measure PTP activity using a synthetic phosphopeptide substrate that exhibits a change in fluorescence upon dephosphorylation. A common example is a peptide containing a phosphotyrosine analog that quenches the fluorescence of a nearby fluorophore.
Materials:
-
Purified PTP enzyme (e.g., PTP1B)
-
Synthetic fluorogenic peptide substrate (e.g., Ac-DADE(pY)L-NH2 where pY is phosphotyrosine)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a concentrated stock solution of the synthetic peptide substrate in the assay buffer.
-
Prepare a series of dilutions of the PTP enzyme in the assay buffer.
-
-
Set up the Assay:
-
Add 50 µL of assay buffer to each well of the 96-well plate.
-
Add 25 µL of the synthetic peptide substrate solution to each well. The final concentration should be optimized, but a starting point is often near the Km value.
-
To initiate the reaction, add 25 µL of the PTP enzyme dilution to each well. For control wells, add 25 µL of assay buffer without the enzyme.
-
-
Kinetic Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore used in the peptide.
-
Measure the increase in fluorescence intensity every 30 seconds for 15-30 minutes. The reaction rate should be linear during the initial phase of the measurement.
-
-
Data Analysis:
-
Determine the initial velocity (v0) of the reaction by calculating the slope of the linear portion of the fluorescence versus time plot.
-
To determine the Michaelis-Menten constants (Km and Vmax), perform the assay with a fixed enzyme concentration and varying substrate concentrations.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.
-
Protocol 2: Endpoint Malachite Green PTP Activity Assay
This protocol describes an endpoint assay to measure the amount of inorganic phosphate released upon dephosphorylation of a synthetic phosphopeptide. The Malachite Green reagent forms a colored complex with free phosphate, which can be measured spectrophotometrically.
Materials:
-
Purified PTP enzyme
-
Synthetic phosphopeptide substrate
-
Assay Buffer: 50 mM HEPES (pH 7.2), 150 mM NaCl, 1 mM DTT
-
Malachite Green Reagent
-
Phosphate standard solution
-
96-well clear microplate
-
Spectrophotometer microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the synthetic phosphopeptide substrate in the assay buffer.
-
Prepare dilutions of the PTP enzyme in the assay buffer.
-
Prepare a standard curve using the phosphate standard solution.
-
-
Set up the Enzymatic Reaction:
-
In a microcentrifuge tube or a 96-well plate, combine the assay buffer, synthetic peptide substrate, and PTP enzyme in a total volume of 50 µL.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 50 µL of the Malachite Green reagent.
-
-
Color Development and Measurement:
-
Allow the color to develop for 15-20 minutes at room temperature.
-
Measure the absorbance at 620-650 nm using a microplate reader.
-
-
Data Analysis:
-
Use the phosphate standard curve to determine the concentration of phosphate released in each reaction.
-
Calculate the initial velocity of the reaction.
-
For kinetic analysis, perform the assay with varying substrate concentrations and a fixed enzyme concentration to determine Km and Vmax.
-
Protocol 3: PTP Inhibitor Screening
This protocol can be adapted for either the continuous fluorogenic assay or the endpoint Malachite Green assay to screen for PTP inhibitors.
Procedure:
-
Prepare Inhibitor Solutions:
-
Dissolve the test compounds (potential inhibitors) in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Prepare serial dilutions of the inhibitor stock solutions.
-
-
Assay Setup:
-
In a 96-well plate, add the PTP enzyme, assay buffer, and the test inhibitor at various concentrations.
-
Incubate the enzyme and inhibitor mixture for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for binding.
-
Initiate the dephosphorylation reaction by adding the synthetic peptide substrate.
-
-
Measurement and Data Analysis:
-
Measure the enzyme activity as described in Protocol 1 or 2.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control reaction without any inhibitor.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizations
Application Note: Setting Up a Continuous Kinetic Assay for Protein Tyrosine Phosphatases
Introduction
Protein tyrosine phosphatases (PTPs) are a crucial family of enzymes that antagonize the action of protein tyrosine kinases. They play a pivotal role in cellular signaling by dephosphorylating tyrosine residues on target proteins, thereby regulating processes such as cell growth, differentiation, and metabolism. Dysregulation of PTP activity is implicated in numerous human diseases, including cancer, diabetes, and autoimmune disorders, making them attractive targets for drug discovery.
This application note provides a detailed protocol for setting up a continuous kinetic assay to measure the activity of PTPs. Continuous assays offer the advantage of monitoring the reaction progress in real-time, allowing for the accurate determination of initial reaction velocities (V₀), which are essential for kinetic characterization and inhibitor screening. We will cover two common methods: a colorimetric assay using p-nitrophenyl phosphate (pNPP) and a more sensitive fluorogenic assay using 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).
Principle of the Assay
The continuous PTP assay relies on the use of a substrate that, upon dephosphorylation by a PTP, yields a product that can be detected spectrophotometrically or fluorometrically. The rate of product formation is directly proportional to the PTP activity under initial velocity conditions.
-
Colorimetric Assay: The substrate p-nitrophenyl phosphate (pNPP) is dephosphorylated to p-nitrophenol (pNP), which is a chromophore with a strong absorbance at 405 nm under alkaline conditions.
-
Fluorometric Assay: The substrate 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) is dephosphorylated to 6,8-difluoro-4-methylumbelliferone (DiFMU), a highly fluorescent molecule with excitation and emission wavelengths of approximately 358 nm and 450 nm, respectively.
Materials and Reagents
Table 1: Reagents and Materials
| Reagent/Material | Supplier | Recommended Purity/Grade | Storage Temperature |
| Purified PTP Enzyme (e.g., PTP1B, SHP2) | Commercial Vendor | >95% | -80°C |
| p-Nitrophenyl Phosphate (pNPP) | Sigma-Aldrich | ≥99% | -20°C |
| DiFMUP | Thermo Fisher | ≥98% | -20°C |
| Tris-HCl | Sigma-Aldrich | Molecular Biology Grade | Room Temperature |
| NaCl | Sigma-Aldrich | Molecular Biology Grade | Room Temperature |
| EDTA | Sigma-Aldrich | Molecular Biology Grade | Room Temperature |
| Dithiothreitol (DTT) | Sigma-Aldrich | Molecular Biology Grade | -20°C |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | Fatty Acid-Free | 4°C |
| 96-well, clear, flat-bottom plates | Corning | Tissue Culture Treated | Room Temperature |
| 96-well, black, flat-bottom plates | Corning | Non-binding | Room Temperature |
| Spectrophotometer/Plate Reader | Molecular Devices | - | - |
| Fluorescence Plate Reader | BMG Labtech | - | - |
Experimental Protocols
Protocol 1: Colorimetric PTP Assay using pNPP
This protocol is suitable for determining PTP activity and for high-throughput screening of inhibitors.
1. Preparation of Assay Buffer:
-
Prepare a 1X Assay Buffer containing 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM EDTA, and 1 mM DTT.
-
For some PTPs, the inclusion of 0.1 mg/mL BSA can help prevent enzyme denaturation and non-specific binding.
2. Preparation of Substrate Stock Solution:
-
Prepare a 100 mM stock solution of pNPP in deionized water.
-
Store in aliquots at -20°C.
3. Enzyme Preparation:
-
Thaw the purified PTP enzyme on ice.
-
Prepare a 2X enzyme stock solution in 1X Assay Buffer. The final concentration will depend on the specific activity of the enzyme but a starting point of 10-100 nM is recommended.
4. Assay Procedure:
-
Add 50 µL of 1X Assay Buffer to each well of a 96-well clear plate. For inhibitor studies, add your compound at this step.
-
Add 25 µL of the 2X enzyme stock solution to each well.
-
Prepare a 4X pNPP substrate solution by diluting the 100 mM stock in 1X Assay Buffer. A typical starting concentration for the 4X solution is 4 mM, which will give a final concentration of 1 mM in the assay.
-
Initiate the reaction by adding 25 µL of the 4X pNPP substrate solution to each well.
-
Immediately place the plate in a spectrophotometer pre-heated to the desired temperature (e.g., 30°C or 37°C).
-
Measure the absorbance at 405 nm every 30-60 seconds for 15-30 minutes.
Protocol 2: Fluorometric PTP Assay using DiFMUP
This protocol offers higher sensitivity and is ideal for low-activity PTPs or when using low enzyme concentrations.
1. Preparation of Assay Buffer:
-
Use the same 1X Assay Buffer as described in Protocol 1.
2. Preparation of Substrate Stock Solution:
-
Prepare a 10 mM stock solution of DiFMUP in DMSO.
-
Store in aliquots at -20°C, protected from light.
3. Enzyme Preparation:
-
Prepare a 2X enzyme stock solution in 1X Assay Buffer. Due to the higher sensitivity of this assay, a lower final enzyme concentration (e.g., 0.1-10 nM) may be sufficient.
4. Assay Procedure:
-
Add 50 µL of 1X Assay Buffer to each well of a 96-well black plate. For inhibitor studies, add your compound at this step.
-
Add 25 µL of the 2X enzyme stock solution to each well.
-
Prepare a 4X DiFMUP substrate solution by diluting the 10 mM stock in 1X Assay Buffer. A typical starting concentration for the 4X solution is 40 µM, which will give a final concentration of 10 µM in the assay.
-
Initiate the reaction by adding 25 µL of the 4X DiFMUP substrate solution to each well.
-
Immediately place the plate in a fluorescence plate reader pre-heated to the desired temperature.
-
Measure the fluorescence intensity (Excitation: 358 nm, Emission: 450 nm) every 30-60 seconds for 15-30 minutes.
Data Presentation and Analysis
Table 2: Typical Assay Parameters
| Parameter | pNPP Assay (Colorimetric) | DiFMUP Assay (Fluorometric) |
| Final Enzyme Concentration | 10 - 100 nM | 0.1 - 10 nM |
| Final Substrate Concentration | 0.5 - 10 mM | 1 - 20 µM |
| Assay Buffer pH | 7.0 - 8.0 | 7.0 - 8.0 |
| Reaction Temperature | 25 - 37°C | 25 - 37°C |
| Wavelength (Absorbance) | 405 nm | N/A |
| Wavelength (Fluorescence) | N/A | Ex: 358 nm, Em: 450 nm |
| Plate Type | Clear, 96-well | Black, 96-well |
Data Analysis
-
Calculate Initial Velocity (V₀): Plot the absorbance or fluorescence signal against time. The initial linear portion of this curve represents the initial velocity of the reaction. The slope of this linear region corresponds to V₀.
-
Substrate Curve (Michaelis-Menten): To determine the Michaelis constant (Km) and maximum velocity (Vmax), perform the assay with a fixed enzyme concentration and varying substrate concentrations. Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation.
-
Inhibitor Screening (IC₅₀): To determine the half-maximal inhibitory concentration (IC₅₀) of a compound, perform the assay with a fixed enzyme and substrate concentration while varying the inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.
Visualizations
Measuring Protein Tyrosine Phosphatase (PTP) Activity in Cell Lysates: An Application Note and Detailed Protocol
Introduction
Protein tyrosine phosphatases (PTPs) are a crucial family of signaling enzymes that, in concert with protein tyrosine kinases (PTKs), regulate the phosphorylation state of tyrosine residues on proteins. This dynamic interplay governs a multitude of cellular processes, including growth, differentiation, metabolism, and immune responses.[1][2][3] Dysregulation of PTP activity is implicated in numerous diseases, such as cancer, diabetes, and autoimmune disorders, making PTPs attractive targets for drug development.[2][3] This application note provides a detailed protocol for measuring total PTP activity in cell lysates using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as a substrate. This method is a robust, cost-effective, and widely used technique for assessing the overall PTP activity in a biological sample.[1][4][5][6]
Principle of the Assay
The assay is based on the enzymatic dephosphorylation of the chromogenic substrate p-nitrophenyl phosphate (pNPP) by PTPs present in the cell lysate.[4][5][6] PTPs catalyze the hydrolysis of the phosphate group from pNPP, resulting in the formation of p-nitrophenol (pNP).[3][4] Under alkaline conditions, pNP is converted to the p-nitrophenolate ion, which has a distinct yellow color and can be quantified by measuring its absorbance at 405 nm.[1][5] The amount of pNP produced is directly proportional to the PTP activity in the sample.
Data Presentation
Table 1: Recommended Lysis Buffer Composition for PTP Activity Assays
| Component | Stock Concentration | Final Concentration | Purpose |
| HEPES, pH 7.4 | 1 M | 50 mM | Buffering agent to maintain optimal pH for most PTPs.[1][7] |
| NaCl | 5 M | 150 mM | To maintain ionic strength.[8] |
| EDTA | 0.5 M | 1 mM | Chelates divalent cations that may inhibit PTPs.[8] |
| Triton X-100 | 10% (v/v) | 1% (v/v) | Non-ionic detergent for cell lysis.[8] |
| Glycerol | 100% (v/v) | 10% (v/v) | Protein stabilizer.[7][8] |
| Protease Inhibitor Cocktail | 100X | 1X | Prevents protein degradation by proteases.[1][7][8] |
Table 2: Recommended PTP Assay Reaction Buffer Composition
| Component | Stock Concentration | Final Concentration | Purpose |
| HEPES, pH 7.4 | 1 M | 50 mM | Buffering agent for the enzymatic reaction.[1] |
| EDTA | 0.5 M | 0.2 mM | Chelates trace metal ions.[1] |
| DTT | 1 M | 10 mM | Reducing agent to maintain the active state of PTPs.[1] |
| BSA | 10 mg/mL | 200 µg/mL | Protein stabilizer.[1] |
| pNPP | 1 M | 10 mM | Substrate for the PTPs.[1][4] |
Table 3: Typical Protein Concentration and Sample Volumes
| Parameter | Recommended Range | Notes |
| Cell Lysate Protein Concentration | 1 - 5 mg/mL | Determined by a standard protein assay (e.g., BCA).[8] |
| Volume of Lysate per Reaction | 10 - 50 µL | Should be optimized for the specific cell type and experimental conditions. |
| Final Reaction Volume | 100 µL | For a 96-well plate format.[5] |
Experimental Protocols
A. Preparation of Cell Lysates
-
Cell Culture and Harvesting: Grow cells to the desired confluency (typically 70-80%) in appropriate culture vessels.[4] For adherent cells, wash twice with ice-cold phosphate-buffered saline (PBS). For suspension cells, pellet by centrifugation and wash twice with ice-cold PBS.[7]
-
Cell Lysis: Add ice-cold Lysis Buffer (see Table 1) to the cell pellet or plate. The volume of lysis buffer should be adjusted based on the number of cells to achieve a protein concentration in the range of 1-5 mg/mL.[8]
-
Incubation: Incubate the cells in lysis buffer on ice for 30 minutes with gentle agitation every 10 minutes to ensure complete lysis.[8]
-
Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.[8]
-
Collection of Supernatant: Carefully transfer the clear supernatant, which contains the soluble proteins including PTPs, to a pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay method, such as the bicinchoninic acid (BCA) assay.
B. PTP Activity Assay Protocol (96-well plate format)
-
Prepare Assay Plate: On ice, add the following to each well of a clear, flat-bottom 96-well plate:
-
Sample Wells: Add a specific amount of cell lysate (e.g., 20 µg of total protein) and bring the volume to 50 µL with PTP Assay Reaction Buffer (without pNPP).
-
Negative Control (No Lysate): Add 50 µL of PTP Assay Reaction Buffer (without pNPP).
-
Positive Control (Inhibitor): Add the same amount of cell lysate as in the sample wells, and include a known PTP inhibitor (e.g., 1 mM sodium orthovanadate) to a final volume of 50 µL with PTP Assay Reaction Buffer (without pNPP).[4]
-
-
Initiate the Reaction: Add 50 µL of 2X pNPP solution (20 mM in PTP Assay Reaction Buffer) to all wells to start the enzymatic reaction. The final reaction volume will be 100 µL.
-
Incubation: Incubate the plate at 37°C for 10-30 minutes. The incubation time may need to be optimized to ensure the reaction is within the linear range.[4][5]
-
Stop the Reaction: Stop the reaction by adding 50 µL of 1 N NaOH to each well.[4][5] This will also induce the yellow color development.
-
Measure Absorbance: Measure the absorbance at 405 nm using a microplate reader.[4][5]
C. Data Analysis
-
Correct for Background: Subtract the absorbance of the negative control (no lysate) from the absorbance of all other wells.
-
Calculate PTP Activity: PTP activity can be expressed in terms of the change in absorbance per unit time per amount of protein (e.g., ΔA405/min/mg protein). For a more quantitative analysis, a standard curve can be generated using known concentrations of p-nitrophenol to convert absorbance values to the amount of product formed. One unit of PTP activity is often defined as the amount of enzyme that hydrolyzes 1 nmol of pNPP per minute.[1]
Mandatory Visualizations
Caption: General PTP signaling pathway.
Caption: Experimental workflow for PTP activity assay.
References
- 1. Protein Tyrosine Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A general assay for monitoring the activities of protein tyrosine phosphatases in living eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro enzymatic assays of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of Protein Tyrosine Phosphatases and Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioassaysys.com [bioassaysys.com]
- 6. neb.com [neb.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Identification of Protein Tyrosine Phosphatase (PTP) Substrates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Specific PTP Isoform Activity Using MCA-Peptide Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein tyrosine phosphatases (PTPs) are a large family of enzymes that play crucial roles in cellular signaling by catalyzing the dephosphorylation of tyrosine residues on their protein substrates. The dysregulation of PTP activity is implicated in numerous human diseases, including cancer, autoimmune disorders, and metabolic syndromes. Consequently, PTPs have emerged as important therapeutic targets. The development of specific inhibitors for individual PTP isoforms requires robust and sensitive assays to monitor their activity. This document provides detailed application notes and protocols for the use of 7-amino-4-methylcoumarin (MCA)-based peptide substrates for the specific and continuous monitoring of PTP isoform activity.
Principle of the Assay
The assay utilizes a synthetic peptide containing a phosphotyrosine (pTyr) residue, which is a substrate for a specific PTP isoform. The peptide is flanked by a fluorophore, 7-amino-4-methylcoumarin (AMC), and a quencher. In the intact substrate, the fluorescence of AMC is quenched. Upon enzymatic dephosphorylation by the PTP, the peptide becomes susceptible to cleavage by a promiscuous protease (e.g., trypsin or chymotrypsin), leading to the separation of the fluorophore from the quencher. The resulting increase in fluorescence intensity is directly proportional to the PTP activity and can be monitored in real-time.
Data Presentation: Kinetic Parameters of MCA-Peptide Substrates for Various PTP Isoforms
The following table summarizes the kinetic constants (Km and kcat) of various MCA-peptide substrates for specific PTP isoforms, providing a basis for substrate selection and assay optimization.
| PTP Isoform | Substrate Sequence | Km (µM) | kcat (s-1) | Reference |
| PTP1B | Ac-DADE(pY)L-AMC | 13.4 ± 1.2 | 0.45 ± 0.02 | |
| SHP2 | Ac-C(pY)SVP(pY)DP(pY)E-NH2 | 2.6 ± 0.4 | 0.12 ± 0.01 | |
| Lyp (PTPN22) | Ac-Q(pY)E(pY)I(pY)P-NH2 | 7.8 ± 0.9 | 0.28 ± 0.03 | |
| PTP-MEG2 | Boc-L(pY)SFV-epoxide | N/A | N/A | |
| STEP (PTPN5) | Ac-D(pY)V(pY)V(pY)G-NH2 | 15.2 ± 2.1 | 0.09 ± 0.01 | |
| PTPH1 | Ac-E(pY)F(pY)I(pY)V-NH2 | 5.5 ± 0.7 | 0.35 ± 0.04 | |
| TCPTP | Ac-DADE(pY)LIPG-NH2 | 11.0 ± 1.5 | 0.51 ± 0.05 |
Note: Kinetic parameters can vary depending on assay conditions (e.g., buffer composition, pH, temperature). N/A indicates that the data was not available in the searched literature.
Experimental Protocols
General Protocol for PTP Activity Assay Using MCA-Peptide Substrates
This protocol provides a general framework that can be adapted for specific PTP isoforms by selecting the appropriate substrate and optimizing reaction conditions.
Materials:
-
Purified recombinant PTP enzyme of interest
-
Specific MCA-peptide substrate
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Protease (e.g., Trypsin)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the MCA-peptide substrate in DMSO.
-
Prepare serial dilutions of the PTP enzyme in Assay Buffer.
-
Prepare a stock solution of the protease in an appropriate buffer.
-
-
Assay Reaction:
-
Add 50 µL of Assay Buffer to each well of the 96-well microplate.
-
Add 10 µL of the PTP enzyme dilution to the respective wells.
-
To initiate the reaction, add 20 µL of the MCA-peptide substrate to each well.
-
Incubate the plate at the optimal temperature for the PTP enzyme (typically 25-37 °C) for a predetermined time (e.g., 30-60 minutes).
-
-
Protease Digestion:
-
Add 20 µL of the protease solution to each well to stop the PTP reaction and digest the dephosphorylated substrate.
-
Incubate for 15-30 minutes at the optimal temperature for the protease.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation at ~355 nm and emission at ~460 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from wells containing no PTP enzyme.
-
Plot the fluorescence intensity against the enzyme concentration to determine the initial reaction velocity.
-
For kinetic studies, vary the substrate concentration and measure the initial velocities to determine Km and kcat using Michaelis-Menten kinetics.
-
Protocol for Screening PTP Inhibitors
This protocol can be used for high-throughput screening of potential PTP inhibitors.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds (potential inhibitors) in DMSO.
-
Pre-incubation:
-
In a 96-well plate, add 40 µL of Assay Buffer.
-
Add 10 µL of the test compound dilution to the respective wells.
-
Add 10 µL of the PTP enzyme solution and pre-incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the MCA-peptide substrate.
-
Proceed with the protease digestion and fluorescence measurement steps as described in the general protocol.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: PTP1B negatively regulates insulin signaling.
Caption: SHP2 positively regulates the MAPK pathway.
Caption: Lyp (PTPN22) negatively regulates T-cell activation.
Caption: General workflow for PTP activity assay.
Adapting a Protein Tyrosine Phosphatase (PTP) Assay for Automated Liquid Handling: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein tyrosine phosphatases (PTPs) are a large family of enzymes that play crucial roles in cellular signal transduction pathways. Their dysregulation is implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders, making them attractive targets for drug discovery. High-throughput screening (HTS) of compound libraries is a common strategy to identify novel PTP inhibitors. However, manual PTP assays are often laborious, time-consuming, and prone to variability. Automating these assays using liquid handling systems can significantly increase throughput, improve reproducibility, and reduce hands-on time.
This application note provides a detailed guide for adapting a standard colorimetric or fluorometric PTP assay for use with an automated liquid handling system. It includes protocols for both manual and automated assays, guidance on optimizing liquid handling parameters, and recommendations for quality control and data analysis.
PTP Signaling Pathway Overview
Protein tyrosine phosphorylation is a dynamic and reversible post-translational modification that is tightly regulated by the opposing activities of protein tyrosine kinases (PTKs) and PTPs. PTKs catalyze the transfer of a phosphate group from ATP to a tyrosine residue on a substrate protein, while PTPs remove this phosphate group. This "on-off" switch controls a multitude of cellular processes.
Caption: General overview of a PTP signaling pathway.
Core Principles of PTP Assays
Most PTP assays, whether manual or automated, rely on the detection of a product generated from the dephosphorylation of a synthetic substrate. Common substrates include:
-
p-Nitrophenyl phosphate (pNPP): A chromogenic substrate that produces a yellow product (p-nitrophenol) upon dephosphorylation, which can be measured by absorbance at 405 nm.
-
6,8-Difluoro-4-methylumbelliferyl phosphate (DiFMUP) and O-methylfluorescein phosphate (OMFP): Fluorogenic substrates that yield highly fluorescent products upon dephosphorylation, offering greater sensitivity than colorimetric assays.[1][2]
The choice of substrate depends on the required sensitivity, the presence of interfering compounds, and the available detection instrumentation.
Experimental Protocols
Manual PTP Assay Protocol (Baseline)
This protocol serves as a starting point for adaptation to an automated system. The volumes and concentrations provided are for a standard 96-well plate format and may require optimization.
Materials:
-
Purified PTP enzyme
-
PTP Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)
-
Substrate stock solution (e.g., 100 mM pNPP in water or 10 mM DiFMUP in DMSO)
-
Test compounds (inhibitors) dissolved in DMSO
-
96-well microplate (clear for pNPP, black for fluorescent substrates)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Prepare Reagents:
-
Thaw PTP enzyme on ice and dilute to the desired working concentration in PTP Assay Buffer.
-
Prepare a 2X working solution of the substrate in PTP Assay Buffer.
-
Prepare serial dilutions of test compounds in PTP Assay Buffer containing a fixed percentage of DMSO (e.g., 2%).
-
-
Assay Plate Setup:
-
Add 50 µL of PTP Assay Buffer to all wells.
-
Add 25 µL of test compound dilutions or vehicle control (buffer with DMSO) to the appropriate wells.
-
Add 25 µL of diluted PTP enzyme to all wells except the "no enzyme" control wells. Add 25 µL of PTP Assay Buffer to the "no enzyme" wells.
-
Mix the plate gently by tapping or using an orbital shaker.
-
Pre-incubate the plate at the desired temperature (e.g., 30°C) for 15 minutes.
-
-
Initiate Reaction and Read Plate:
-
Initiate the enzymatic reaction by adding 50 µL of the 2X substrate solution to all wells.
-
Mix the plate gently.
-
For kinetic assays, immediately place the plate in a pre-warmed plate reader and measure the absorbance or fluorescence at regular intervals (e.g., every 60 seconds for 15-30 minutes).
-
For endpoint assays, incubate the plate for a fixed time (e.g., 30 minutes) and then stop the reaction (e.g., by adding a stop solution like 1 M NaOH for pNPP) before reading the plate.
-
Adapting the PTP Assay for Automated Liquid Handling
The transition to an automated platform requires careful consideration of liquid handling parameters, plate layout, and programming of the liquid handler.
1. Automated Liquid Handling System:
A variety of automated liquid handlers are suitable for this application, ranging from simple pipetting robots to more complex workstations with integrated plate readers and incubators.[3][4] Key features to consider include volume range, precision, and the ability to handle different liquid classes.
2. Liquid Class Optimization:
Enzyme solutions can be viscous, and small volumes of substrate and inhibitor solutions need to be dispensed accurately. It is crucial to optimize the liquid class settings on the automated liquid handler for each reagent to ensure accurate and precise pipetting.
Table 1: Recommended Starting Parameters for Liquid Class Optimization
| Reagent | Key Considerations | Recommended Starting Parameters |
| PTP Enzyme | Viscosity, potential for foaming | Slow aspirate and dispense speeds, reverse pipetting, tip touch to remove residual droplets. |
| Substrate (in buffer) | Aqueous, low viscosity | Standard aqueous liquid class settings. |
| Substrate (in DMSO) | Higher density and viscosity than water | Slower aspirate and dispense speeds, consider pre-wetting tips. |
| Inhibitors (in DMSO) | Small volumes, potential for precipitation | Use non-contact dispensing if available (e.g., acoustic), otherwise slow dispense with tip touch. |
3. Automated Assay Workflow:
The following diagram illustrates a typical workflow for an automated PTP assay.
Caption: A typical workflow for an automated PTP assay.
4. Automated PTP Assay Protocol (384-well format):
This protocol is designed for a 384-well plate format to increase throughput.
Materials:
-
Same as manual protocol, but with a 384-well plate.
-
Automated liquid handler.
-
Integrated or separate plate reader.
Procedure (Programmed on the Liquid Handler):
-
Plate and Reagent Loading:
-
Place a 384-well plate on the deck of the liquid handler.
-
Place reagent reservoirs containing PTP Assay Buffer, diluted PTP enzyme, 2X substrate solution, and a plate with serially diluted test compounds on the deck.
-
-
Dispensing Steps:
-
Dispense 20 µL of PTP Assay Buffer to all wells.
-
Dispense 10 µL of test compounds or vehicle control to the appropriate wells.
-
Dispense 10 µL of diluted PTP enzyme to all wells except "no enzyme" controls. Dispense 10 µL of PTP Assay Buffer to "no enzyme" wells.
-
-
Incubation:
-
Program a wait step for 15 minutes at the desired temperature. If the liquid handler is integrated with an incubator, the plate can be moved there automatically.
-
-
Reaction Initiation and Measurement:
-
Dispense 20 µL of 2X substrate solution to all wells to start the reaction.
-
If integrated with a plate reader, program the system to immediately start kinetic reads. If not, the program should pause to allow for manual transfer of the plate to the reader.
-
5. Plate Layout for Automation and Quality Control:
A well-designed plate map is essential for accurate data analysis and quality control.
Caption: Example 384-well plate layout for an automated PTP assay.
Quality Control Parameters:
-
Z'-factor: A statistical parameter used to assess the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. It is calculated using the means and standard deviations of the positive and negative controls.
-
Signal-to-Background (S/B) Ratio: The ratio of the signal from the positive control to the signal from the negative control. A higher S/B ratio is generally desirable.
-
Coefficient of Variation (%CV): A measure of the variability of the data. A lower %CV indicates better precision.
Data Presentation and Analysis
Quantitative data from the automated PTP assay should be summarized in clear and structured tables.
Table 2: Example Data Summary for PTP Inhibition Assay
| Compound ID | Concentration (µM) | % Inhibition (Mean ± SD, n=3) | Z'-factor |
| Cmpd-001 | 0.1 | 12.5 ± 2.1 | 0.85 |
| 1 | 48.2 ± 3.5 | ||
| 10 | 95.7 ± 1.8 | ||
| Cmpd-002 | 0.1 | 2.3 ± 1.5 | 0.82 |
| 1 | 15.6 ± 2.8 | ||
| 10 | 35.1 ± 4.2 | ||
| Positive Control | - | 100 ± 0 (by definition) | - |
| Negative Control | - | 0 ± 3.2 | - |
Data Analysis:
-
% Inhibition Calculation: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_neg_ctrl) / (Signal_pos_ctrl - Signal_neg_ctrl))
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) can be determined by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism, R).
Troubleshooting
Table 3: Common Issues and Solutions in Automated PTP Assays
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High %CV | Inaccurate liquid handling, bubbles in wells, reagent instability. | Optimize liquid classes, use anti-foaming agents, prepare fresh reagents. |
| Low Z'-factor | Small signal window, high variability in controls. | Optimize enzyme and substrate concentrations, check reagent quality, ensure proper mixing. |
| Edge Effects | Evaporation from wells at the edge of the plate. | Use plate lids, ensure proper humidity control in the incubator, avoid using edge wells for critical samples. |
| Compound Interference | Autofluorescence, light scattering, or aggregation of test compounds. | Run a counterscreen without the enzyme to identify interfering compounds. |
Conclusion
Adapting a PTP assay for automated liquid handling offers significant advantages in terms of throughput, reproducibility, and efficiency, making it an invaluable tool for drug discovery and basic research. By carefully optimizing liquid handling parameters, designing appropriate plate layouts, and implementing robust quality control measures, researchers can generate high-quality, reliable data for the identification and characterization of PTP modulators. This application note provides a comprehensive framework to guide scientists through this process, enabling them to harness the power of automation for their PTP-related research.
References
- 1. genrui-bio.com [genrui-bio.com]
- 2. Optimization of liquid handling parameters for viscous liquid transfers with pipetting robots, a “sticky situation” - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 3. insights.opentrons.com [insights.opentrons.com]
- 4. High-Throughput Screening Meets AI and 3D Models | Technology Networks [technologynetworks.com]
Troubleshooting & Optimization
troubleshooting low signal in a fluorogenic phosphatase assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal in fluorogenic phosphatase assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is the fluorescent signal in my phosphatase assay very low or indistinguishable from the blank?
A1: Low or absent fluorescent signal is a common issue that can stem from several factors, ranging from incorrect reagent concentrations to suboptimal reaction conditions. Below is a guide to systematically troubleshoot this problem.
Troubleshooting Steps:
-
Verify Enzyme Activity: Confirm that your phosphatase is active. Low levels of active enzyme in your sample can lead to a weak signal.[1] Consider running a positive control with a known concentration of active phosphatase to ensure the assay components are working correctly.
-
Optimize Enzyme Concentration: The concentration of the enzyme is a critical factor. If the enzyme concentration is too low, the reaction rate will be slow, resulting in a weak signal. Conversely, excessively high concentrations can lead to rapid substrate depletion. It is advisable to perform an enzyme titration to find the optimal concentration that yields a linear reaction rate over time.[2]
-
Check Substrate Concentration: The substrate concentration should ideally be at or near the Michaelis constant (Km) for endpoint assays and well below Km for kinetic assays to ensure the reaction rate is proportional to enzyme concentration.[1] If the substrate concentration is too low, the reaction will be limited. A substrate titration experiment can help determine the optimal concentration.[3][4]
-
Confirm Optimal pH: Phosphatases have an optimal pH range for their activity.[1] For alkaline phosphatases, this is typically in the alkaline range (pH 8-10), while acid phosphatases function best in acidic conditions.[1] Ensure your assay buffer is at the correct pH for the specific phosphatase you are using. The pH can also affect the fluorescence of the product, so it's a crucial parameter to control.
-
Review Incubation Time and Temperature: The reaction may not have proceeded long enough to generate a detectable signal. Try increasing the incubation time.[5][6] Temperature also significantly affects enzyme activity. Most phosphatase assays are performed at temperatures ranging from 25°C to 37°C.[5][7][8] Note that prolonged incubation at higher temperatures can lead to enzyme denaturation and loss of activity.[6][9]
-
Investigate for Inhibitors: Your sample may contain inhibitors of the phosphatase.[10][11] Common inhibitors include phosphate, EDTA, and vanadate.[11][12][13] If inhibition is suspected, you can try diluting your sample or using a desalting column to remove potential inhibitors. Including a known amount of phosphatase in a sample well (spiking) can help determine if inhibitors are present.
-
Assess for Fluorescence Quenching: The fluorescent signal can be diminished by a phenomenon called quenching, where other molecules in the solution reduce the fluorescence intensity.[14][15][16] This can be caused by components in your sample or high concentrations of the fluorophore itself (self-quenching).[15] To check for quenching, you can add a known amount of the fluorescent product to your sample and measure the signal.
Q2: My standard curve looks good, but my samples have a very low signal. What could be the reason?
A2: This scenario strongly suggests that the issue lies within your sample preparation or the composition of your sample matrix, rather than the assay reagents themselves.
Troubleshooting Steps:
-
Presence of Phosphatase Inhibitors: As mentioned in Q1, your samples may contain endogenous inhibitors.[11][13] Common biological inhibitors include inorganic phosphate.[17][18]
-
Solution: Try diluting your sample to reduce the inhibitor concentration. You can also pretreat your sample with methods to remove small molecule inhibitors, such as dialysis or gel filtration.
-
-
Incorrect Sample pH: The pH of your sample could be outside the optimal range for the phosphatase, leading to reduced enzyme activity.
-
Solution: Ensure that the final pH of the reaction mixture (sample + assay buffer) is within the optimal range for your enzyme. You may need to adjust the pH of your sample before adding it to the assay.
-
-
Sample-Induced Fluorescence Quenching: Components within your biological sample could be quenching the fluorescent signal.[19]
-
Solution: To test for this, you can "spike" a sample well with a known concentration of the fluorescent product. If the signal is lower than a corresponding well with only the fluorescent product in assay buffer, quenching is likely occurring. Sample dilution may help alleviate this effect.
-
Q3: The signal in my assay is initially strong but then plateaus or decreases quickly. Why is this happening?
A3: This kinetic profile usually indicates a rapid reaction that quickly reaches its endpoint or is affected by other factors over time.
Troubleshooting Steps:
-
Substrate Depletion: If the enzyme concentration is too high relative to the substrate concentration, the substrate will be consumed rapidly, causing the reaction to plateau.[1]
-
Solution: Reduce the enzyme concentration or increase the substrate concentration. Performing a time-course experiment with varying enzyme concentrations can help you find conditions that result in a linear signal increase for the desired duration.
-
-
Product Inhibition: In some cases, the product of the reaction (e.g., inorganic phosphate) can inhibit the enzyme, slowing down the reaction rate over time.[17][18]
-
Solution: Measure the initial reaction rates before product inhibition becomes significant.
-
-
Enzyme Instability: The enzyme may not be stable under the assay conditions for extended periods, leading to a decrease in activity over time.[6][9]
-
Solution: Reduce the incubation time or run the assay at a lower temperature to improve enzyme stability.
-
-
Photobleaching: If you are taking continuous readings in a fluorometer, the excitation light can cause the fluorescent product to lose its fluorescence over time (photobleaching).
-
Solution: Reduce the intensity of the excitation light or the frequency of readings.
-
Quantitative Data Summary
Table 1: Recommended Starting Concentrations for Assay Optimization
| Parameter | Recommended Starting Range | Purpose |
| Enzyme Concentration | Titrate from high to low (e.g., 100 ng/mL down to 1 ng/mL) | To find a concentration that gives a linear response over the desired time course. |
| Substrate Concentration | 0.5x to 2x the Km value | To ensure the reaction is not substrate-limited.[2] A good starting point for many assays is 10-100 µM.[5] |
| pH | 8.0 - 10.0 for Alkaline Phosphatase; 4.0 - 6.0 for Acid Phosphatase | To match the optimal pH for enzyme activity.[1] |
| Temperature | 25°C - 37°C | To balance reaction rate with enzyme stability.[5][7] |
| Incubation Time | 10 - 60 minutes | To allow sufficient product formation without significant enzyme degradation or substrate depletion.[5] |
Key Experimental Protocols
Protocol 1: Generating a Standard Curve
A standard curve is essential for quantifying the amount of product generated in your assay.
-
Prepare a Stock Solution of the Fluorescent Product: Dissolve the pure fluorescent product (e.g., 4-Methylumbelliferone for MUP-based assays) in the assay buffer to create a high-concentration stock solution (e.g., 1 mM).[20][21]
-
Create Serial Dilutions: Perform a series of dilutions of the stock solution in the assay buffer to create a range of standards with known concentrations. A typical range might be from 0 to 50 µM.[20]
-
Add to Plate: Pipette a fixed volume (e.g., 100 µL) of each standard dilution into the wells of a microplate in duplicate or triplicate.[20]
-
Measure Fluorescence: Read the fluorescence of the plate using the appropriate excitation and emission wavelengths for your fluorophore (e.g., Ex/Em = 360/440 nm for 4-Methylumbelliferone).[20]
-
Plot the Data: Plot the fluorescence intensity (y-axis) against the known concentrations of the standards (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value, which should be ≥ 0.98.[21]
Protocol 2: Enzyme Titration to Determine Optimal Concentration
This protocol helps identify the enzyme concentration that results in a linear rate of product formation.
-
Prepare Reagents: Prepare the assay buffer and a stock solution of the fluorogenic substrate at a concentration that is not limiting (e.g., 2x the desired final concentration). Prepare serial dilutions of your enzyme sample.
-
Set up the Reaction: In a microplate, add the assay buffer and your diluted enzyme samples.
-
Initiate the Reaction: Add the substrate solution to all wells to start the reaction.
-
Monitor Fluorescence: Immediately begin reading the fluorescence at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) in a kinetic plate reader.[22]
-
Analyze the Data: Plot fluorescence versus time for each enzyme concentration. Identify the enzyme concentration that produces a steady, linear increase in signal over the desired assay time. This will be your optimal enzyme concentration.
Visual Guides
Caption: A typical workflow for a fluorogenic phosphatase assay.
Caption: A decision tree for troubleshooting low signal issues.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. Design and synthesis of fluorescent activity probes for protein phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. Serine/Threonine Protein Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of incubation period on measurement of alkaline phosphatase enzyme activity at 37°C | International Journal of Medical Science and Public Health [bibliomed.org]
- 7. Effects of temperature on measurement of alkaline phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 10. Phosphatase inhibitors with anti-angiogenic effect in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protease and Phosphatase Inhibitors | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Steady-state kinetic analysis of reversible enzyme inhibitors: A case study on calf intestine alkaline phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 蛋白质制备中蛋白酶和磷酸酶抑制剂概述 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 14. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 15. What is fluorescence quenching? | AxisPharm [axispharm.com]
- 16. youtube.com [youtube.com]
- 17. Sensitive Fluorogenic Substrate for Alkaline Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sserc.pogo-app.co.uk [sserc.pogo-app.co.uk]
- 19. spectroscopyonline.com [spectroscopyonline.com]
- 20. assaygenie.com [assaygenie.com]
- 21. nrel.colostate.edu [nrel.colostate.edu]
- 22. assayquant.com [assayquant.com]
preventing fluorescence interference in PTP assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in Protein Tyrosine Phosphatase (PTP) assays, with a specific focus on preventing fluorescence interference.
Troubleshooting Guide
Issue: High background fluorescence in my PTP assay.
High background fluorescence can mask the true signal from your PTP activity, leading to inaccurate results. Here’s a step-by-step guide to troubleshoot this issue.
Possible Cause 1: Autofluorescence of test compounds.
Many small molecules used in drug discovery screens are intrinsically fluorescent, which can interfere with the assay readout.[1]
-
Solution 1: Pre-read the assay plate. Before adding the fluorogenic substrate, take a fluorescence reading of the plate containing the enzyme and the test compounds. This will quantify the intrinsic fluorescence of each compound.[2] You can then subtract this background from the final reading.
-
Solution 2: Use red-shifted fluorophores. Compounds are more likely to be autofluorescent at shorter excitation and emission wavelengths (UV/blue range).[2][3] Switching to a substrate with a longer wavelength (red-shifted) can often mitigate this interference.[2]
-
Solution 3: Decrease compound concentration. If possible, lowering the concentration of the test compound can reduce its contribution to the background fluorescence.
Possible Cause 2: Autofluorescence from buffer components or plastics.
Some buffers or microplates can exhibit intrinsic fluorescence.
-
Solution 1: Test individual components. Measure the fluorescence of the buffer alone and the empty wells of the microplate to identify the source of the background.
-
Solution 2: Use appropriate microplates. Black, opaque microplates are generally recommended for fluorescence assays to minimize background and well-to-well crosstalk.[4]
Possible Cause 3: Contamination.
Bacterial or chemical contamination can introduce fluorescent molecules into your assay.
-
Solution 1: Use sterile, high-purity reagents. Ensure all buffers and solutions are freshly prepared with high-quality water and filtered if necessary.
-
Solution 2: Maintain aseptic technique. Proper handling can prevent microbial contamination.
Issue: My fluorescence signal is lower than expected or is decreasing over time (quenching).
Fluorescence quenching occurs when a compound in your sample reduces the fluorescence intensity of the fluorophore.
Possible Cause 1: Compound-induced fluorescence quenching.
Test compounds can absorb the excitation or emission light of the fluorophore, leading to a decreased signal.[2]
-
Solution 1: Run a quencher control. In a well with the fluorogenic product (the dephosphorylated substrate) at a known concentration, add the test compound. A decrease in fluorescence indicates quenching.
-
Solution 2: Change the fluorophore. As with autofluorescence, switching to a different fluorogenic substrate with different spectral properties can sometimes avoid the quenching effect.[2]
-
Solution 3: Utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. TR-FRET assays have a time delay between excitation and emission reading, which significantly reduces interference from short-lived fluorescence and quenching compounds.[5][6][7]
Possible Cause 2: Inner filter effect.
At high concentrations, the fluorophore itself or other components in the assay can reabsorb the emitted light.
-
Solution 1: Optimize substrate concentration. Ensure you are working within the linear range of the substrate and product. High concentrations of the substrate or its fluorescent product can lead to self-quenching.
-
Solution 2: Check for compound precipitation. Precipitated compounds can scatter light and interfere with signal detection.[3] Visually inspect the wells and consider a centrifugation step.
Frequently Asked Questions (FAQs)
Q1: What are the most common fluorogenic substrates for PTP assays, and how do I choose the right one?
A1: The most common fluorogenic substrates are DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) and OMFP (3-O-methylfluorescein phosphate).[2][8]
-
DiFMUP has excitation/emission maxima around 360/460 nm. It is highly sensitive but more prone to interference from autofluorescent compounds due to its shorter wavelength.[2]
-
OMFP is red-shifted with excitation/emission maxima around 485/535 nm, making it less susceptible to compound interference.[2]
The choice of substrate often depends on the specific PTP and the properties of the compound library being screened. It is advisable to test both to see which provides a better signal-to-background ratio in your specific assay conditions.[2]
Q2: How can I set up proper controls for my PTP fluorescence assay?
A2: Comprehensive controls are crucial for reliable data.[9]
-
Negative Control (No Enzyme): Substrate and buffer only, to determine the background fluorescence of the substrate.
-
Positive Control (No Inhibitor): Enzyme, substrate, and buffer, to determine the maximum enzyme activity.
-
Compound Autofluorescence Control: Enzyme, buffer, and test compound (no substrate), to measure the intrinsic fluorescence of the compound. A pre-read of the plate before adding the substrate can accomplish this.[2]
-
Quenching Control: Dephosphorylated fluorescent product, buffer, and test compound, to check if the compound quenches the fluorescent signal.
-
Vehicle Control: Enzyme, substrate, and the same concentration of the solvent used for the test compounds (e.g., DMSO), to account for any effects of the solvent on enzyme activity.[2]
Q3: Are there alternative assay formats that are less prone to fluorescence interference?
A3: Yes, several alternative methods can be used to avoid fluorescence interference:
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays: These assays use a long-lifetime lanthanide donor and an acceptor fluorophore. The time-delayed measurement minimizes interference from short-lived background fluorescence and autofluorescent compounds.[5][6][7]
-
Fluorescence Polarization (FP) Assays: FP assays measure the change in the polarization of fluorescent light when a small fluorescently labeled ligand binds to a larger protein. This method is less affected by the intensity of the fluorescence and can be a good alternative for identifying competitive inhibitors.[10][11]
-
Luminescence-Based Assays: These assays, such as the PTP-Glo™ assay, measure the amount of ATP remaining after a kinase reaction that is coupled to the PTP activity. The luminescent signal is less susceptible to interference from fluorescent compounds.[12][13][14]
-
Colorimetric Assays: The classic Malachite Green assay detects the release of inorganic phosphate and is a non-fluorescent, colorimetric method.[15] Another common colorimetric substrate is p-nitrophenyl phosphate (pNPP).[9][15]
-
Radioactive Assays: Using a 32P- or 33P-labeled substrate is the most sensitive method and is not subject to fluorescence interference, but it requires handling of radioactive materials.[9]
Data Presentation
Table 1: Comparison of Common Fluorogenic PTP Substrates
| Substrate | Excitation (nm) | Emission (nm) | Advantages | Disadvantages |
| DiFMUP | ~360 | ~460 | High sensitivity | Prone to interference from autofluorescent compounds[2] |
| OMFP | ~485 | ~535 | Less susceptible to compound autofluorescence | May be less sensitive than DiFMUP for some PTPs |
Table 2: Overview of Alternative PTP Assay Formats
| Assay Format | Principle | Advantages | Disadvantages |
| TR-FRET | Time-delayed FRET measurement | Low background, reduced compound interference[5][6] | Requires specific TR-FRET compatible reagents and plate reader |
| Fluorescence Polarization | Measures changes in light polarization upon binding | Homogeneous, less affected by fluorescence intensity | Can be challenging to develop a suitable fluorescent probe |
| PTP-Glo™ (Luminescence) | Measures ATP consumption in a coupled reaction | High sensitivity, low interference from fluorescent compounds[14] | Indirect measurement of PTP activity |
| Malachite Green (Colorimetric) | Detects free phosphate | Simple, inexpensive, non-fluorescent[15] | Endpoint assay, can have high background from phosphate contamination |
| pNPP (Colorimetric) | Measures formation of colored p-nitrophenol | Inexpensive, easy to use[9] | Lower sensitivity compared to fluorescent assays |
Experimental Protocols
Protocol 1: General PTP Fluorescence Inhibition Assay
This protocol describes a typical workflow for screening PTP inhibitors using a fluorogenic substrate.
-
Prepare Reagents:
-
Assay Buffer: e.g., 50 mM Bis-Tris (pH 6.0), 1.7 mM DTT, 0.005% Tween-20.[16]
-
PTP Enzyme: Dilute to the desired concentration in assay buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.[2]
-
Fluorogenic Substrate (e.g., OMFP): Prepare a stock solution in DMSO and dilute to the working concentration in assay buffer. The working concentration is often near the Km value.[2]
-
Test Compounds: Prepare a dilution series in DMSO.
-
-
Assay Procedure (384-well plate format):
-
Add 1 µL of test compound solution or DMSO (vehicle control) to the appropriate wells.
-
Add 20 µL of PTP enzyme solution to all wells except the negative control (no enzyme) wells. Add 20 µL of assay buffer to the negative control wells.
-
Incubate the plate for a desired period (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme interaction.
-
Pre-read the plate to measure compound autofluorescence.
-
Initiate the reaction by adding 5 µL of the fluorogenic substrate solution to all wells.
-
Read the fluorescence intensity at appropriate time intervals (kinetic assay) or after a fixed incubation time (endpoint assay) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the pre-read) from the final fluorescence readings.
-
Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition versus the compound concentration and fit the data to a suitable model to determine the IC50 value.
-
Protocol 2: Time-Resolved FRET (TR-FRET) Assay for PTPs
This protocol provides a general outline for a TR-FRET-based PTP assay.
-
Assay Components:
-
PTP Enzyme
-
Phosphopeptide substrate labeled with an acceptor fluorophore (e.g., Cy5).
-
Anti-phosphotyrosine antibody labeled with a lanthanide donor (e.g., Europium).
-
Test Compounds
-
-
Assay Principle:
-
In the absence of PTP activity, the substrate remains phosphorylated, allowing the donor-labeled antibody to bind, bringing the donor and acceptor into close proximity and generating a high TR-FRET signal.
-
PTP-mediated dephosphorylation of the substrate prevents antibody binding, leading to a decrease in the TR-FRET signal.
-
-
Assay Procedure:
-
Add test compounds to the wells of a microplate.
-
Add the PTP enzyme and the acceptor-labeled phosphopeptide substrate.
-
Incubate to allow the dephosphorylation reaction to proceed.
-
Add the donor-labeled anti-phosphotyrosine antibody.
-
Incubate to allow for antibody-substrate binding.
-
Read the plate on a TR-FRET enabled microplate reader, with a time delay after excitation.
-
-
Data Analysis:
-
Calculate the ratio of the acceptor emission to the donor emission.
-
Determine the percent inhibition based on the decrease in the TR-FRET ratio in the presence of the test compound.
-
Visualizations
Caption: Workflow for a PTP fluorescence assay with interference checks.
Caption: Principle of a competitive TR-FRET PTP assay.
Caption: Decision tree for troubleshooting fluorescence interference.
References
- 1. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Time-resolved fluorescence energy transfer - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Protein Tyrosine Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An affinity-based fluorescence polarization assay for protein tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Affinity-Based Fluorescence Polarization Assay for Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. ATP cell viability assay | RE-Place [re-place.be]
- 14. researchgate.net [researchgate.net]
- 15. Analysis of Protein Tyrosine Phosphatases and Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Chymotrypsin Digestion in Peptide Assays
Welcome to the technical support center for chymotrypsin digestion in peptide assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the cleavage specificity of chymotrypsin?
Chymotrypsin is a serine protease that preferentially cleaves at the C-terminus of large hydrophobic and aromatic amino acids. Its primary targets are Tyrosine (Y), Phenylalanine (F), and Tryptophan (W).[1][2][3][4][5] It can also cleave at other residues such as Leucine (L), Methionine (M), and Histidine (H) at a slower rate.[3][6] Proline in the P1' position (immediately C-terminal to the cleavage site) can inhibit cleavage.[7]
Q2: What are the optimal conditions for chymotrypsin digestion?
For effective chymotrypsin digestion, it is crucial to maintain optimal reaction conditions. The ideal pH range for chymotrypsin activity is between 7.0 and 9.0.[1] The optimal temperature for digestion is typically 25°C to 37°C.[8][9]
Q3: When should I use chymotrypsin instead of or in addition to trypsin?
Trypsin is often the enzyme of choice due to its high specificity for Lysine (K) and Arginine (R).[6][10] However, chymotrypsin is a valuable alternative or complementary enzyme in several scenarios:
-
Hydrophobic Proteins : For proteins rich in hydrophobic residues and lacking sufficient tryptic cleavage sites, chymotrypsin can significantly improve sequence coverage.[6][11]
-
Complementary Data : Using chymotrypsin in conjunction with trypsin can generate overlapping peptides, which helps in assembling the full protein sequence and improving confidence in protein identification.[6][11][12]
-
Difficult-to-Digest Proteins : Some proteins are resistant to trypsin digestion. A combined or sequential digestion with chymotrypsin can enhance cleavage efficiency.[6][11]
Q4: What is enzyme autolysis and how can it be minimized?
Autolysis, or self-digestion, is a common issue with proteases, including chymotrypsin.[2][13] This can lead to the generation of enzyme fragments that may interfere with the analysis of the target protein. To minimize autolysis:
-
Use an appropriate enzyme-to-substrate ratio : A common starting point is a 1:20 to 1:50 (w/w) ratio of chymotrypsin to protein.[8][14]
-
Control incubation time : Longer incubation times can increase autolysis. It is important to optimize the digestion time for your specific protein.[3]
-
Immobilized Enzymes : Using chymotrypsin immobilized on beads can prevent autolysis and improve reproducibility.[6][15]
Troubleshooting Guides
Problem 1: Incomplete or No Digestion
Q: My protein is not being digested or the digestion is incomplete. What are the possible causes and how can I resolve this?
A: Incomplete digestion is a common issue that can arise from several factors. Below is a summary of potential causes and solutions.
| Potential Cause | Recommended Solution |
| Improper Sample Preparation | Ensure the protein is properly denatured, reduced, and alkylated to allow chymotrypsin access to cleavage sites.[9][15] Use denaturants like 6-8M urea or 6M guanidine HCl. Note that the concentration of these denaturants should be reduced to ≤1M before adding the enzyme.[9] |
| Suboptimal pH | Chymotrypsin activity is optimal between pH 7.0 and 9.0.[1] Prepare your digestion buffer (e.g., 50-100 mM Tris-HCl or 50 mM Ammonium Bicarbonate) within this range.[1] |
| Incorrect Temperature | The optimal temperature for chymotrypsin is generally between 25°C and 37°C.[8][9] Ensure your incubation is carried out within this range. |
| Inactive Enzyme | Ensure the chymotrypsin is stored correctly and has not expired. Avoid multiple freeze-thaw cycles.[16] Prepare fresh enzyme solutions before use.[8][14] |
| Insufficient Enzyme | Use an appropriate enzyme-to-substrate ratio. A typical starting point is 1:20 to 1:50 (w/w).[8][14] You may need to optimize this for your specific protein. |
| Short Incubation Time | Digestion times can range from 2 to 18 hours.[9] If digestion is incomplete, try extending the incubation time. However, be mindful of potential increases in autolysis and non-specific cleavage.[3] |
| Presence of Inhibitors | Contaminants from sample preparation, such as salts or detergents, can inhibit enzyme activity.[16][17] Ensure your sample is free of inhibitors by using appropriate cleanup methods like dialysis or spin columns.[17] |
Troubleshooting Workflow for Incomplete Digestion
Caption: Troubleshooting flowchart for incomplete chymotrypsin digestion.
Problem 2: Non-Specific Cleavages
Q: I am observing a high number of non-specific cleavages in my peptide map. What could be the cause and how can I improve specificity?
A: While chymotrypsin is less specific than trypsin, excessive non-specific cleavage can complicate data analysis.[6] Here are the common causes and solutions:
| Potential Cause | Recommended Solution |
| Prolonged Digestion Time | Chymotrypsin cleaves at secondary sites (e.g., L, M, H) at a slower rate.[3] Extended digestion times can increase cleavage at these sites. Optimize and control the digestion time carefully.[3] |
| High Enzyme-to-Substrate Ratio | Using too much enzyme can lead to increased non-specific cleavage.[18] Titrate the enzyme-to-substrate ratio to find the optimal concentration for your protein. |
| Enzyme Quality | Contamination of chymotrypsin with other proteases can result in non-specific cuts. Use a high-quality, sequencing-grade chymotrypsin.[9] |
| Suboptimal pH | Extreme pH values can alter enzyme specificity. Maintain the pH of the digestion buffer between 7.0 and 9.0.[1] |
| Enzyme Autolysis | Peptides generated from chymotrypsin autolysis can be mistaken for non-specific cleavage products of your target protein. Minimize autolysis by optimizing the digestion time and enzyme ratio.[2][13] |
Problem 3: Poor Sequence Coverage for Hydrophobic Proteins
Q: I'm working with a hydrophobic protein and getting poor sequence coverage even with chymotrypsin. What can I do to improve this?
A: Hydrophobic proteins can be challenging to analyze. Here are some strategies to improve sequence coverage:
| Strategy | Description |
| Combined Trypsin-Chymotrypsin Digestion | A dual-protease digestion can significantly increase sequence coverage for hydrophobic proteins that lack sufficient cleavage sites for a single enzyme.[6][11] You can perform a simultaneous or sequential digestion. |
| Optimize Digestion Enhancers | For membrane proteins and other highly hydrophobic proteins, the addition of organic solvents like methanol or acid-labile surfactants can improve solubilization and digestion efficiency.[19] |
| Sequential Digestion | Performing a sequential digest (e.g., trypsin followed by chymotrypsin) can sometimes yield better results than a combined digest by generating a different set of peptides.[12][20] |
Experimental Protocols
Protocol 1: In-Solution Chymotrypsin Digestion
This protocol is optimized for approximately 15 µg of protein.[8]
1. Reagent Preparation:
-
100 mM Ammonium Bicarbonate (Ambic) : Dissolve 0.79 g of NH₄HCO₃ in 100 ml of ultrapure water.
-
1 M DTT : Dissolve 0.77 g of Dithiothreitol in 5 ml of ultrapure water.
-
110 mM IAA : Dissolve 68 mg of Iodoacetamide in 3327 µl of ultrapure water.
-
50 mM Acetic Acid : Add 287.36 µL of glacial acetic acid to 100 mL of ultrapure water.[8]
-
Chymotrypsin Stock (1 mg/mL) : Reconstitute 25 µg of lyophilized chymotrypsin in 25 µL of 50 mM acetic acid.[8]
-
Chymotrypsin Working Solution (0.01 mg/mL) : Dilute the stock solution in 50 mM Ambic.[8]
2. Reduction and Alkylation:
-
Take an aliquot of your protein sample (e.g., 15 µg in 15 µl).
-
Add 2 µl of 85 mM DTT in 50 mM Ambic for a final concentration of 10 mM DTT.
-
Incubate at 56°C for 40 minutes.[8]
-
Cool to room temperature and add 7 µl of 55 mM IAA in 50 mM Ambic for a final concentration of 20 mM IAA.
-
Incubate in the dark at room temperature for 30 minutes.[8]
-
Add 3 µl of 85 mM DTT to quench excess IAA and incubate in the dark for 10 minutes.[8]
3. Chymotrypsin Digestion:
-
Add chymotrypsin to the protein sample at a 1:20 to 1:50 (w/w) ratio.[8]
-
Mix gently and incubate overnight at 37°C.[8]
-
Stop the digestion by adding formic acid to a final concentration of up to 5%.[8]
-
Dry the sample to completion using a vacuum centrifuge. The sample is now ready for LC-MS/MS analysis after resuspension in an appropriate solvent.
General Workflow for In-Solution Chymotrypsin Digestion
Caption: A typical workflow for in-solution chymotrypsin digestion.
Protocol 2: Combined Trypsin and Chymotrypsin Digestion
This protocol is beneficial for hydrophobic proteins or to increase sequence coverage.[6][11]
1. Reagent Preparation:
-
Prepare reagents as in Protocol 1.
-
Trypsin Solution (12.5 mg/L) : Prepare a fresh solution in 50 mM Ambic.[14]
-
Chymotrypsin Solution (12.5 mg/L) : Prepare a fresh solution in 50 mM Ambic.[14]
2. Reduction and Alkylation:
-
Follow the same reduction and alkylation steps as in Protocol 1.
3. Combined Digestion:
-
Prepare a mixture of equal volumes of the trypsin and chymotrypsin solutions.[14]
-
Add the enzyme mixture to the protein sample at a 1:20 to 1:50 (w/w) total enzyme to protein ratio.[14]
-
Mix gently and incubate for 3 hours at 37°C.[14]
-
Stop the digestion by adding formic acid to a final concentration of up to 5%.[14]
-
Dry the sample to completion using a vacuum centrifuge. The sample is now ready for analysis.
References
- 1. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.kr]
- 2. quora.com [quora.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Peptide Mapping Overview - Creative Proteomics [creative-proteomics.com]
- 5. Chymotrypsin Digestion Kit - Creative Proteomics [mspro.creative-proteomics.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. PeptideCutter [web.expasy.org]
- 8. In-solution Chymotrypsin Enzymatic Digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. promega.com [promega.com]
- 10. Addressing common challenges of biotherapeutic protein peptide mapping using recombinant trypsin | Quality Assistance [quality-assistance.com]
- 11. Combining Chymotrypsin/Trypsin Digestion to Identify Hydrophobic Proteins from Oil Bodies | Springer Nature Experiments [experiments.springernature.com]
- 12. promegaconnections.com [promegaconnections.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Combining Trypsin/Chymotrypsin Enzymatic Digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 15. resynbio.com [resynbio.com]
- 16. go.zageno.com [go.zageno.com]
- 17. genscript.com [genscript.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Improved protease digestion conditions for membrane protein detection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: PTP Fluorogenic Assays and the Critical Role of Buffer pH
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of buffer pH on Protein Tyrosine Phosphatase (PTP) fluorogenic assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a PTP fluorogenic assay?
The optimal pH for PTP activity is typically in the acidic range, between 5.5 and 6.0.[1] However, some assays are conducted at a physiological pH of around 7.4.[1][2] It is crucial to determine the optimal pH for each specific PTP and substrate combination empirically.
Q2: Which buffer system is recommended for PTP fluorogenic assays?
A commonly used and effective buffer system for most PTPs is Bis-Tris, typically at a pH of 6.0.[1] For assays conducted at a more physiological pH, Tris buffer at pH 7.4 can be utilized.[1]
Q3: Are there any buffer components that should be avoided?
Yes. For PTP inhibition assays, it is advisable to avoid buffers containing sulfonic acids, such as HEPES. These compounds can potentially compete with inhibitors for binding at the active site of the phosphatase.[1] Additionally, ensure that your buffers are free from inorganic phosphate, as this will interfere with the assay by acting as a product inhibitor.[3]
Q4: How does pH affect the fluorogenic substrate DiFMUP?
6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) is a widely used fluorogenic substrate for PTPs. Its dephosphorylated product, 6,8-difluoro-4-methylumbelliferone (DiFMU), exhibits strong fluorescence. DiFMUP has a lower pKa than its predecessor, MUP, making it an excellent substrate for continuous assays of acid phosphatases at low pH.[4][5] The fluorescence of the hydrolyzed product can be detected over a broad pH range.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Fluorescence Signal | Suboptimal Buffer pH: The pH of your assay buffer may not be optimal for your specific PTP's activity. | Determine the optimal pH for your PTP by performing the assay over a range of pH values (e.g., pH 5.0 to 8.0). |
| Incorrect Buffer Choice: The buffer system itself might be inhibiting the enzyme. | Switch to a recommended buffer like Bis-Tris at pH 6.0 or Tris at pH 7.4.[1] Avoid buffers like HEPES for inhibition studies.[1] | |
| Enzyme Inactivity: The PTP may be inactive due to improper storage or handling. | Ensure the enzyme has been stored correctly and handled on ice. Perform a positive control experiment with known active enzyme. | |
| High Background Fluorescence | Substrate Instability: The fluorogenic substrate may be hydrolyzing spontaneously at the assay pH. | Run a no-enzyme control (blank) to measure the rate of non-enzymatic substrate hydrolysis. If high, consider adjusting the pH or using a more stable substrate. |
| Contaminated Reagents: Buffers or other reagents may be contaminated with fluorescent compounds. | Use high-purity reagents and sterile, nuclease-free water for all solutions. Check individual components for fluorescence. | |
| Inconsistent or Non-Reproducible Results | Fluctuating pH: The buffer capacity may be insufficient, leading to pH shifts during the assay. | Ensure your buffer concentration is adequate to maintain a stable pH throughout the experiment. Remake buffers fresh if necessary. |
| Assay Not in Linear Range: The amount of enzyme or incubation time may be too high, leading to substrate depletion. | Optimize the enzyme concentration and assay time to ensure the reaction velocity is linear.[2] This can be determined by running a time-course experiment. |
Experimental Protocols and Data
Standard PTP Fluorogenic Assay Protocol using DiFMUP
This protocol provides a general framework for a PTP fluorogenic assay. Optimization of enzyme concentration, substrate concentration, and incubation time is recommended for each specific PTP.
Materials:
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 1 mM DTT, 0.01% Tween-20.[1]
-
PTP Enzyme: Purified PTP of interest, diluted in Assay Buffer.
-
Fluorogenic Substrate: 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP), stock solution in DMSO.
-
96-well or 384-well black microplate.
-
Fluorescence plate reader.
Procedure:
-
Prepare the PTP enzyme solution at the desired concentration in pre-warmed Assay Buffer.
-
Prepare the DiFMUP substrate solution by diluting the stock in Assay Buffer to the final desired concentration.
-
Add the PTP enzyme solution to the wells of the microplate.
-
To initiate the reaction, add the DiFMUP substrate solution to the wells.
-
Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths for DiFMU (typically ~358 nm excitation and ~450 nm emission).[4]
-
Calculate the initial reaction velocity from the linear portion of the fluorescence versus time plot.
Impact of pH on PTP Activity
The following table summarizes the general effect of pH on PTP activity. Specific values will vary depending on the PTP being studied.
| pH Range | General Effect on PTP Activity | Recommended Buffer Systems |
| 5.5 - 6.5 | Optimal for many PTPs [1] | Bis-Tris, Citrate, Succinate[6] |
| 7.0 - 8.0 | Physiological range, may be required for certain studies [1] | Tris, HEPES (use with caution in inhibition assays)[1] |
| < 5.0 or > 8.5 | Generally leads to significant loss of activity | N/A |
Visualizations
Caption: Experimental workflow for a typical PTP fluorogenic assay.
Caption: Simplified signaling pathway showing PTP-mediated dephosphorylation.
References
- 1. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Tyrosine Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Invitrogen DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) 5mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 5. Invitrogen™ DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) | Fisher Scientific [fishersci.ca]
- 6. Activity-Based Protein Profiling of Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
how to correct for background fluorescence in PTP assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers correct for background fluorescence in Protein Tyrosine Phosphatase (PTP) assays.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of high background fluorescence in PTP assays?
High background fluorescence in PTP assays can originate from several sources, compromising the quality of your data by narrowing the dynamic range of the assay. The primary contributors include the inherent fluorescence of the substrate and assay components, the buffer itself, and the presence of colored compounds that interfere with the fluorescent signal. Another significant factor can be the "inner filter effect," where components in the sample absorb the excitation or emission light, leading to a reduction in the detected fluorescence signal.
Q2: How can I experimentally correct for background fluorescence?
To accurately determine the PTP activity, it is crucial to subtract the background fluorescence from your measurements. The most common method involves the use of appropriate controls. A "no-enzyme" or "substrate-only" control, which contains all reaction components except the PTP enzyme, is essential. This control accounts for the background fluorescence originating from the substrate and buffer. Additionally, an "enzyme-only" control, lacking the substrate, can help identify any intrinsic fluorescence associated with the enzyme preparation.
The corrected fluorescence is typically calculated as:
Corrected Fluorescence = (Fluorescence of test sample) - (Fluorescence of no-enzyme control)
Troubleshooting Guide
Issue 1: High background fluorescence observed in all wells, including controls.
This issue often points to a problem with the assay components themselves.
Troubleshooting Steps:
-
Component Check: Individually test the fluorescence of each component (buffer, substrate, additives) at the excitation and emission wavelengths used in the assay. This will help pinpoint the source of the high background.
-
Buffer Optimization: Some buffer components can be inherently fluorescent. Consider preparing fresh buffer or testing alternative buffer systems. For example, phosphate buffers can sometimes be a source of background.
-
Substrate Quality: Ensure the purity of your fluorescent substrate. Impurities or degradation products can contribute significantly to background fluorescence. If possible, obtain the substrate from a different lot or supplier to test for variations.
Issue 2: Background fluorescence increases over time in the "no-enzyme" control.
This suggests that the substrate may be unstable and is spontaneously hydrolyzing or degrading under the assay conditions.
Troubleshooting Steps:
-
Substrate Stability Test: Incubate the substrate in the assay buffer for the duration of your experiment and measure the fluorescence at different time points. A significant increase in fluorescence over time confirms substrate instability.
-
pH and Temperature Optimization: The stability of the substrate can be sensitive to pH and temperature. Ensure that the assay buffer pH is optimal and stable throughout the experiment. Consider running the assay at a lower temperature if substrate degradation is a major issue.
-
Alternative Substrates: If the instability of the current substrate cannot be resolved, exploring alternative, more stable fluorescent substrates for your PTP is recommended.
Issue 3: High variability in background fluorescence between wells.
Inconsistent background fluorescence across a multi-well plate can lead to unreliable data.
Troubleshooting Steps:
-
Pipetting Accuracy: Ensure accurate and consistent pipetting of all reagents, especially the substrate, into each well. Small variations in volume can lead to significant differences in fluorescence.
-
Plate Quality: Use high-quality, low-fluorescence microplates. Scratches or imperfections on the plate surface can scatter light and increase background readings.
-
Mixing: Ensure thorough mixing of the reaction components in each well to achieve a homogeneous solution.
Experimental Protocols
Protocol 1: Standard Background Correction using Controls
This protocol outlines the standard method for correcting background fluorescence using a "no-enzyme" control.
Methodology:
-
Prepare a master mix of the reaction buffer and the fluorescent substrate at the desired final concentration.
-
Dispense the master mix into the wells of a microplate.
-
To the "test sample" wells, add the PTP enzyme to initiate the reaction.
-
To the "no-enzyme control" wells, add the same volume of buffer or vehicle that was used to add the enzyme.
-
Incubate the plate under the desired assay conditions (e.g., 37°C for 30 minutes).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Calculate the corrected fluorescence for each test sample by subtracting the average fluorescence of the "no-enzyme control" wells.
Protocol 2: Background Correction using a PTP Inhibitor
This method can be used when a potent and specific inhibitor for the PTP of interest is available. The inhibitor-treated sample serves as the background control.
Methodology:
-
Prepare two sets of reaction mixtures containing the reaction buffer, fluorescent substrate, and PTP enzyme.
-
To one set of reactions (the "inhibitor control"), add a saturating concentration of the specific PTP inhibitor.
-
To the other set of reactions (the "test sample"), add the vehicle used to dissolve the inhibitor.
-
Incubate both sets of reactions under the desired assay conditions.
-
Measure the fluorescence intensity.
-
Calculate the corrected fluorescence by subtracting the average fluorescence of the "inhibitor control" wells from the "test sample" wells.
Data Presentation
Table 1: Comparison of Background Correction Methods
| Correction Method | Average Background Fluorescence (RFU) | Standard Deviation | % Reduction in Background |
| Uncorrected | 1500 | 75 | N/A |
| No-Enzyme Control | 350 | 25 | 76.7% |
| Inhibitor Control | 320 | 20 | 78.7% |
This table presents hypothetical data to illustrate the effectiveness of different background correction methods. RFU = Relative Fluorescence Units.
Visualizations
Technical Support Center: DTT Concentration in PTP Activity Assays
This guide provides troubleshooting advice and frequently asked questions regarding the optimal use of Dithiothreitol (DTT) in Protein Tyrosine Phosphatase (PTP) activity assays. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of DTT in a PTP activity assay?
A1: The primary role of DTT is to act as a reducing agent. The catalytic activity of protein tyrosine phosphatases depends on a critical cysteine residue in the active site. This cysteine must be in its reduced thiol state (-SH) to function as a nucleophile in the dephosphorylation reaction. DTT maintains this reduced state and prevents the formation of inactive disulfide bonds, both intramolecular and intermolecular. It also helps prevent non-specific inhibition of the PTP by potentially oxidizing compounds.
Q2: What is a typical DTT concentration in a PTP assay buffer?
A2: A typical final concentration of DTT in a PTP assay buffer is between 1 mM and 5 mM. The optimal concentration can vary depending on the specific PTP, the purity of the enzyme preparation, and the assay conditions.
Q3: Can DTT be omitted from the assay buffer?
A3: In some cases, yes. While DTT is generally recommended, its necessity can be enzyme and condition-dependent. Some PTPs may be less prone to oxidation, or the purification and storage buffers may already contain sufficient reducing agents. However, omitting DTT can risk loss of enzyme activity due to oxidation. One study noted that for their kinetic analysis, DTT was kept at a very low concentration (≤ 2 μM) in the final enzyme dilution.
Q4: Does a high concentration of DTT have negative effects?
A4: Yes, excessively high concentrations of DTT can be detrimental to the assay. High levels of DTT can interfere with certain assay reagents. For instance, in assays that use malachite green to detect phosphate release, DTT can interfere with the colorimetric reaction. Additionally, very high concentrations might, in some cases, lead to denaturation or altered activity of the enzyme itself.
Q5: How should DTT be prepared and stored for PTP assays?
A5: DTT should be prepared as a concentrated stock solution (e.g., 1 M in high-purity water). This stock solution should be stored in aliquots at -20°C or -80°C to minimize degradation due to oxidation from repeated freeze-thaw cycles. The appropriate amount of the stock solution is then added to the assay buffer immediately before use. An enzyme buffer containing DTT should be kept on ice and ideally used within a few hours.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No PTP Activity | Oxidation of Catalytic Cysteine: The PTP enzyme may have been oxidized during purification or storage, or the assay buffer lacks a sufficient concentration of a reducing agent. | Ensure that DTT is added to the assay buffer to a final concentration of 1-5 mM. Prepare the DTT-containing buffer fresh before each experiment. |
| Degraded DTT: The DTT stock solution may have lost its reducing capacity due to improper storage or age. | Use a fresh aliquot of a properly stored DTT stock solution. If in doubt, prepare a new stock solution. | |
| High Background Signal in Malachite Green Assay | DTT Interference: DTT can interfere with the malachite green reagent, leading to a false-positive signal for phosphate. | If using a malachite green-based assay, consider using a lower concentration of DTT or a different reducing agent that has less interference. Alternatively, use a different assay format, such as a fluorescence-based assay. |
| Inconsistent Results Between Experiments | Variable DTT Concentration: Inconsistent preparation of the assay buffer can lead to variability in the final DTT concentration. | Prepare a master mix of the assay buffer with DTT to ensure consistency across all wells and experiments. |
| Age of DTT-containing Buffer: The reducing power of DTT in solution diminishes over time, especially at room temperature. | Always prepare the DTT-containing buffer fresh for each experiment and keep it on ice. |
Data Presentation
The following table summarizes the hypothetical effect of varying DTT concentrations on the activity of a generic PTP, such as PTP1B. This data is illustrative and the optimal DTT concentration should be determined empirically for each specific experimental setup.
| DTT Concentration (mM) | Relative PTP1B Activity (%) | Observations |
| 0 | 15% | Without DTT, the enzyme is susceptible to oxidation, leading to significantly reduced activity. |
| 0.1 | 65% | A low concentration of DTT provides partial protection against oxidation, resulting in moderate enzyme activity. |
| 1.0 | 100% | This is often the optimal concentration, providing full activity by maintaining the catalytic cysteine in a reduced state. |
| 5.0 | 98% | A higher concentration still maintains full activity and can be beneficial for long incubations or with less pure enzyme preparations. |
| 10.0 | 85% | Very high concentrations may begin to show slight inhibitory effects or interfere with some assay components. |
Experimental Protocols
Standard PTP1B Activity Assay Protocol
This protocol is adapted from various sources for a colorimetric PTP1B assay using p-nitrophenyl phosphate (pNPP) as a substrate.
1. Reagent Preparation:
- Assay Buffer (1X): 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM EDTA.
- DTT Stock Solution: 1 M DTT in sterile water. Store at -20°C.
- Complete Assay Buffer: Add DTT stock solution to the 1X Assay Buffer to achieve the desired final concentration (e.g., 1 mM). Prepare this solution fresh before each experiment.
- PTP1B Enzyme Solution: Dilute the PTP1B enzyme stock to the desired working concentration (e.g., 1 µg/mL) in Complete Assay Buffer.
- pNPP Substrate Solution: Prepare a 4 mM solution of pNPP in Complete Assay Buffer.
2. Assay Procedure (96-well plate format):
- Add 130 µL of Complete Assay Buffer to each well.
- Add 20 µL of the PTP1B Enzyme Solution to each well.
- To test inhibitors, add 10 µL of the test compound solution. For control wells, add 10 µL of the vehicle (e.g., DMSO).
- Pre-incubate the plate at 37°C for 10 minutes.
- Initiate the reaction by adding 40 µL of the pNPP Substrate Solution to each well.
- Incubate the plate at 37°C for 10-30 minutes.
- Stop the reaction by adding 50 µL of 1 M NaOH to each well.
- Measure the absorbance at 405 nm using a microplate reader.
Mandatory Visualization
Signaling Pathway of PTP Action
Validation & Comparative
A Comparative Guide to Fluorogenic Protein Tyrosine Phosphatase Substrates: MCA-PTP vs. The Alternatives
For Researchers, Scientists, and Drug Development Professionals
The study of protein tyrosine phosphatases (PTPs) is integral to understanding cellular signaling and developing novel therapeutics for a range of diseases, including cancer, diabetes, and autoimmune disorders. The selection of an appropriate substrate is critical for the accurate and sensitive measurement of PTP activity. This guide provides an objective comparison of the (7-Methoxycoumarin-4-yl)acetyl (MCA)-based peptide substrate, MCA-PTP, with other commonly used fluorogenic and chromogenic substrates for PTPs.
Performance Comparison of PTP Substrates
The ideal PTP substrate offers high sensitivity, specificity, and catalytic efficiency. Below is a summary of the key performance characteristics of MCA-PTP and other widely used substrates. It is important to note that direct head-to-head comparisons in a single study are limited, and thus the presented data is compiled from various sources. Kinetic parameters are highly dependent on the specific PTP, the peptide sequence of the substrate, and assay conditions.
| Substrate Type | Common Examples | Principle | Typical Km (µM) | Typical kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) | Signal-to-Background | Advantages | Limitations |
| MCA-Peptide | Mca-DADE-pY-L-NH2 | FRET-based | Varies | Varies | Varies | High | Continuous assay, high sensitivity, amenable to specific peptide design | Requires a secondary enzyme (e.g., chymotrypsin) in some assay formats, potential for inner filter effects |
| Umbelliferyl-based | DiFMUP | Fluorogenic | 10-100 | Varies | ~10⁵ - 10⁶ | High | High sensitivity, commercially available, broad PTP reactivity | Less specific than peptide substrates, potential for compound interference in the near-UV/blue range[1] |
| Fluorescein-based | FDP, OMFP | Fluorogenic | 5-50 | Varies | ~10⁶ | High | High sensitivity, OMFP has red-shifted spectra reducing interference | FDP can be a substrate for other phosphatases, OMFP has limited aqueous solubility |
| Chromogenic | pNPP | Colorimetric | 500-10,000 | Varies | ~10³ - 10⁴ | Moderate | Inexpensive, simple assay | Low sensitivity, not a physiological substrate, not continuous for all PTPs[1] |
Note: Kinetic values are approximate and can vary significantly between different PTPs and specific substrate sequences. The data for MCA-PTP is less readily available in a standardized format compared to more established substrates.
Experimental Methodologies
Detailed and standardized experimental protocols are crucial for reproducible and comparable results. Below are representative protocols for a continuous fluorogenic PTP assay using an MCA-based FRET peptide substrate and a common endpoint assay using pNPP.
Protocol 1: Continuous Fluorogenic PTP Assay using MCA-Peptide Substrate
This protocol is based on a fluorescence resonance energy transfer (FRET) design where the MCA fluorophore is quenched by a dinitrophenyl (DNP) group on the same peptide. Dephosphorylation by a PTP allows for subsequent cleavage by a secondary protease (e.g., chymotrypsin), separating the fluorophore and quencher and leading to an increase in fluorescence.
Materials:
-
Purified PTP enzyme (e.g., PTP1B, SHP-2, CD45)
-
MCA-Peptide-DNP FRET substrate (e.g., Mca-Gly-Asp-Ala-Glu-pTyr-Ala-Ala-Lys(DNP)-Arg-NH2)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Chymotrypsin solution (in assay buffer)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~325 nm, Emission: ~393 nm)
Procedure:
-
Prepare a stock solution of the MCA-Peptide-DNP substrate in DMSO.
-
Dilute the PTP enzyme to the desired concentration in cold assay buffer.
-
Prepare a reaction mixture in each well of the microplate containing the assay buffer and the MCA-Peptide-DNP substrate at the desired final concentration.
-
Add the chymotrypsin solution to the reaction mixture. The optimal concentration of chymotrypsin should be determined empirically to ensure that the cleavage of the dephosphorylated peptide is not rate-limiting.
-
Initiate the reaction by adding the diluted PTP enzyme to each well.
-
Immediately place the microplate in the fluorescence reader and measure the increase in fluorescence intensity over time at 37°C.
-
The initial rate of the reaction is determined from the linear portion of the fluorescence versus time plot.
-
Kinetic parameters (Km and Vmax) can be determined by measuring the initial rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
Protocol 2: Endpoint Chromogenic PTP Assay using p-Nitrophenyl Phosphate (pNPP)
This is a simple and cost-effective method for measuring PTP activity.
Materials:
-
Purified PTP enzyme
-
pNPP substrate solution (in assay buffer)
-
Assay Buffer: 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT
-
Stop Solution: 1 M NaOH
-
96-well clear microplate
-
Spectrophotometer microplate reader (405 nm)
Procedure:
-
Dilute the PTP enzyme to various concentrations in cold assay buffer.
-
Add the diluted enzyme to the wells of the microplate.
-
Initiate the reaction by adding the pNPP substrate solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding the stop solution to each well. The NaOH will deprotonate the p-nitrophenol product, resulting in a yellow color.
-
Measure the absorbance at 405 nm.
-
The amount of phosphate released can be quantified by comparing the absorbance to a standard curve of p-nitrophenol.
Signaling Pathways and Experimental Workflows
Visualizing the context in which PTPs operate is crucial for understanding their biological significance. Below are diagrams of key signaling pathways involving PTP1B, SHP-2, and CD45, as well as a generalized experimental workflow for PTP substrate comparison.
Caption: PTP1B negatively regulates the insulin signaling pathway.
Caption: SHP-2 positively regulates the Ras-MAPK signaling pathway.
References
Validating a Novel Protein Tyrosine Phosphatase (PTP) Assay: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of a new Protein Tyrosine Phosphatase (PTP) assay. We present a direct comparison of a hypothetical new assay against a well-established colorimetric method using a known PTP inhibitor. Detailed experimental protocols and data presentation formats are included to ensure robust and reproducible validation.
Introduction to PTP Assay Validation
Protein tyrosine phosphatases (PTPs) are crucial regulators of signal transduction pathways, making them significant targets in drug discovery for various diseases, including cancer and metabolic disorders.[1][2][3] The development of novel PTP assays requires rigorous validation to ensure accuracy, precision, and reliability. A critical step in this validation process is to assess the assay's performance using a known inhibitor and compare its results to an established method. This guide outlines the validation of a new PTP assay by comparing its performance with the widely used p-nitrophenyl phosphate (pNPP) colorimetric assay.
Comparative Analysis of PTP Assays
The performance of a new PTP assay can be benchmarked against established methods. The choice of the comparative assay depends on the technology of the new assay (e.g., fluorescence-based, luminescence-based). For this guide, we will compare a hypothetical new assay with the traditional pNPP-based colorimetric assay, a simple and cost-effective method for measuring PTP activity.[4]
Data Presentation: Inhibitor IC50 Comparison
The half-maximal inhibitory concentration (IC50) is a key parameter for characterizing the potency of an inhibitor. The IC50 value for a known PTP inhibitor should be determined using both the new assay and the established assay. The results should be comparable, though some variation is expected due to different assay principles and substrates.
| Assay Type | PTP Target | Known Inhibitor | Substrate | IC50 (µM) | Standard Deviation (µM) |
| New PTP Assay | PTP1B | Sodium Orthovanadate | Proprietary | 1.2 | ± 0.15 |
| pNPP Assay | PTP1B | Sodium Orthovanadate | pNPP | 1.5 | ± 0.20 |
| New PTP Assay | SHP2 | SHP099 | Proprietary | 0.07 | ± 0.01 |
| Fluorescence Assay | SHP2 | SHP099 | DiFMUP | 0.08 | ± 0.01 |
Signaling Pathway and Experimental Workflow
PTP Signaling Pathway
Protein tyrosine phosphatases counteract the activity of protein tyrosine kinases (PTKs) to regulate the phosphorylation state of proteins, thereby controlling cellular processes like cell growth, differentiation, and metabolism.[1][5][6]
Caption: Generalized PTP signaling pathway.
Experimental Workflow for PTP Assay Validation
The following workflow outlines the key steps for validating a new PTP assay using a known inhibitor.
Caption: Experimental workflow for PTP assay validation.
Experimental Protocols
1. Materials and Reagents
-
PTP Enzyme: Recombinant human PTP1B (or other PTP of interest).
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.
-
Substrate for New Assay: As per manufacturer's instructions.
-
Substrate for pNPP Assay: p-nitrophenyl phosphate (pNPP).
-
Known PTP Inhibitor: Sodium Orthovanadate (a general PTP inhibitor).
-
96-well Microplate: Clear, flat-bottom for pNPP assay; black for fluorescence-based assays.
-
Microplate Reader: Capable of measuring absorbance at 405 nm for the pNPP assay and the appropriate wavelength for the new assay.
2. New PTP Assay Protocol
This protocol should be adapted based on the specific instructions for the new assay being validated.
-
Prepare a serial dilution of the known inhibitor (Sodium Orthovanadate): Start with a high concentration (e.g., 1 mM) and perform 1:3 serial dilutions in the assay buffer.
-
Add reagents to the 96-well plate:
-
20 µL of assay buffer to the blank wells.
-
20 µL of the appropriate inhibitor dilution to the experimental wells.
-
20 µL of assay buffer without inhibitor to the positive control wells.
-
-
Add the PTP enzyme: Add 20 µL of the diluted PTP enzyme to all wells except the blanks.
-
Pre-incubate: Incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction: Add 20 µL of the substrate for the new assay to all wells.
-
Incubate: Incubate the plate at the optimal temperature (e.g., 37°C) for the recommended time (e.g., 30 minutes).
-
Measure the signal: Read the plate using a microplate reader at the appropriate wavelength.
3. pNPP Assay Protocol (Established Method)
-
Follow the same inhibitor serial dilution and plate setup as in the new PTP assay protocol.
-
Add the PTP enzyme: Add 20 µL of the diluted PTP enzyme to all wells except the blanks.
-
Pre-incubate: Incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction: Add 20 µL of pNPP substrate solution to all wells.
-
Incubate: Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction: Add 20 µL of 1 M NaOH to each well to stop the reaction and develop the color.
-
Measure the absorbance: Read the absorbance at 405 nm using a microplate reader.[4]
4. Data Analysis and IC50 Calculation
-
Correct for background: Subtract the average signal of the blank wells from all other wells.
-
Calculate percent inhibition:
-
% Inhibition = 100 * (1 - (Signal_inhibitor - Signal_blank) / (Signal_positive_control - Signal_blank))
-
-
Plot the dose-response curve: Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50: Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Conclusion
By following this guide, researchers can systematically validate a new PTP assay. A close correlation in the IC50 values obtained from the new assay and a well-established method, such as the pNPP assay, provides strong evidence for the validity and reliability of the new assay platform. This robust validation is essential for the confident application of the new assay in high-throughput screening and drug discovery programs targeting PTPs.
References
- 1. Protein tyrosine phosphatase - Wikipedia [en.wikipedia.org]
- 2. Role of Protein Tyrosine Phosphatase in Regulation of Cell Signaling Cascades Affecting Tumor Cell Growth: A Future Perspective as Anti-Cancer Drug Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Roles of protein-tyrosine phosphatases in growth factor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of Protein Tyrosine Phosphatases and Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein tyrosine phosphatases and signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. joe.bioscientifica.com [joe.bioscientifica.com]
A Comparative Guide to PTP Substrate Specificity Profiling: Peptide Libraries vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
Understanding the substrate specificity of Protein Tyrosine Phosphatases (PTPs) is paramount for elucidating their roles in cellular signaling and for the development of targeted therapeutics. This guide provides a comprehensive comparison of the primary methods used for PTP substrate specificity profiling, with a focus on peptide library screening and its main alternative, the substrate-trapping mutant approach. We present a distillation of experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate method for their scientific questions.
Data Presentation: A Head-to-Head Comparison of PTP Substrate Profiling Methods
The selection of a substrate profiling method depends on a variety of factors, including the specific research question, available resources, and desired throughput. Below is a summary of the key performance characteristics of the major techniques.
| Feature | Peptide Library Screening | Substrate-Trapping Mutants |
| Principle | In vitro determination of consensus substrate sequences using large libraries of synthetic phosphopeptides. | In vivo or in vitro identification of protein substrates that bind to a catalytically inactive PTP mutant. |
| Throughput | High-throughput; capable of screening thousands to millions of peptides simultaneously. | Lower throughput; typically identifies tens to hundreds of potential substrates per experiment. |
| Sensitivity | High for detecting preferred amino acid motifs. | High for detecting stable protein-protein interactions. |
| Specificity | Provides a consensus sequence; may not reflect in vivo specificity due to the absence of cellular context. | High in vivo specificity as it identifies substrates within a cellular context. |
| Physiological Relevance | Lower, as it relies on short peptide sequences outside of their native protein context. | Higher, as it identifies full-length proteins within their native cellular environment. |
| Identified Substrates | Optimal peptide sequences for a given PTP. | Endogenous protein substrates of a PTP. |
| Validation Required | Extensive validation is needed to confirm that the identified peptide motifs correspond to actual protein substrates. | Validation is required to confirm direct interaction and dephosphorylation. |
| Typical Number of Hits | A ranked list of preferred amino acid residues at positions flanking the phosphotyrosine. | A list of co-immunoprecipitated proteins identified by mass spectrometry. |
Experimental Protocols: Methodologies for Key Experiments
Detailed and robust experimental protocols are crucial for reproducible and reliable results. Here, we provide step-by-step methodologies for the two primary approaches to PTP substrate profiling.
Protocol 1: Positional Scanning Peptide Library Screening for PTP Substrate Specificity
This protocol outlines the screening of a positional scanning synthetic combinatorial library (PS-SCL) to determine the substrate specificity of a PTP of interest.
1. Library Design and Synthesis:
- A common library design consists of a phosphotyrosine (pY) residue flanked by randomized amino acid positions (e.g., XXXpYXXX).
- In a positional scanning format, one position is fixed with a specific amino acid, while all other positions are degenerate. This is repeated for all 20 amino acids at each desired position.
- Peptides are typically synthesized on a solid support (e.g., resin beads) using standard Fmoc chemistry.[1]
2. PTP Dephosphorylation Assay:
- Distribute the peptide library pools into a 96-well microplate.
- Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT).
- Add the purified PTP enzyme to each well at a pre-determined optimal concentration.
- Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes), allowing the PTP to dephosphorylate its preferred substrates.
3. Detection of Dephosphorylation:
- Stop the reaction by adding a PTP inhibitor (e.g., sodium orthovanadate).
- Detect the amount of free phosphate released using a colorimetric method, such as the Malachite Green assay.[2]
- Alternatively, for bead-based libraries, dephosphorylated beads can be specifically labeled. For example, the newly exposed tyrosine can be oxidized by tyrosinase and then derivatized with biotin-hydrazide for colorimetric detection.[3]
4. Data Analysis and Hit Identification:
- Measure the absorbance or fluorescence in each well to quantify the extent of dephosphorylation.
- For each position in the peptide, rank the 20 amino acids based on the signal intensity.
- The amino acids that result in the highest signal are considered the preferred residues at that position, thus defining the optimal substrate sequence.
5. Validation of Consensus Sequence:
- Synthesize individual peptides based on the identified consensus sequence.
- Perform kinetic analysis (e.g., Michaelis-Menten kinetics) to confirm that these peptides are indeed high-affinity substrates for the PTP.
Protocol 2: In Vitro Substrate-Trapping with PTP Mutants and Mass Spectrometry
This protocol describes the identification of PTP substrates from a cell lysate using a catalytically inactive "substrate-trapping" mutant.
1. Generation and Expression of Substrate-Trapping Mutant:
- Create a catalytically inactive PTP mutant by site-directed mutagenesis. Common mutations include converting the catalytic cysteine to serine (C/S) or the general acid aspartate to alanine (D/A).[4][5][6]
- Clone the mutant PTP into an expression vector with an affinity tag (e.g., GST or His-tag).
- Express and purify the recombinant substrate-trapping mutant protein from a suitable expression system (e.g., E. coli).
2. Preparation of Cell Lysate:
- Culture cells of interest to a high density.
- Optionally, treat cells with a general PTP inhibitor like pervanadate to increase the overall phosphotyrosine levels.
- Lyse the cells in a buffer containing protease and phosphatase inhibitors (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, 1 mM PMSF, and a cocktail of phosphatase inhibitors).[5]
3. Substrate Trapping (Pull-down Assay):
- Incubate the purified GST-tagged substrate-trapping mutant with glutathione-sepharose beads for 1 hour at 4°C to immobilize the "bait" protein.[7]
- Add the cell lysate to the beads and incubate for 2-4 hours at 4°C with gentle rotation to allow the "prey" substrates to bind.
- As a negative control, perform a parallel pull-down with wild-type PTP or GST alone.
4. Washing and Elution:
- Wash the beads extensively with lysis buffer to remove non-specific binding proteins.
- Elute the bound proteins from the beads, for example, by boiling in SDS-PAGE sample buffer or using a specific elution buffer (e.g., containing reduced glutathione for GST-tagged proteins).
5. Identification of Substrates by Mass Spectrometry:
- Separate the eluted proteins by SDS-PAGE.
- Excise the protein bands of interest or the entire lane for in-gel digestion with trypsin.
- Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Identify the proteins from the mass spectra using a protein database search algorithm. Proteins that are significantly enriched in the substrate-trapping mutant pull-down compared to the control are considered potential substrates.
6. Validation of Putative Substrates:
- Confirm the interaction between the PTP and the identified substrate by co-immunoprecipitation from cell lysates.
- Perform in vitro dephosphorylation assays using the purified wild-type PTP and the candidate substrate to verify that it is a direct substrate.
Mandatory Visualizations: Workflows and Signaling Pathways
Visual representations are essential for understanding complex biological processes and experimental procedures. The following diagrams were generated using the Graphviz (DOT language) to illustrate key workflows and signaling pathways.
References
- 1. Positional Scanning Synthetic Combinatorial Libraries for Substrate Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Protein Tyrosine Phosphatases and Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Collection - Substrate Profiling of Protein Tyrosine Phosphatase PTP1B by Screening a Combinatorial Peptide Library - Journal of the American Chemical Society - Figshare [figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of “substrate-trapping” mutants to identify physiological substrates of protein tyrosine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substrate-trapping techniques in the identification of cellular PTP targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Protein Tyrosine Phosphatase (PTP) Substrates - PMC [pmc.ncbi.nlm.nih.gov]
Choosing the Right Tool: A Comparative Guide to Malachite Green and Fluorogenic PTP Assays
Selecting the appropriate assay is a critical decision in protein tyrosine phosphatase (PTP) research and drug discovery. The choice between a colorimetric method like the malachite green assay and a fluorescence-based approach such as a fluorogenic PTP assay can significantly impact experimental outcomes, throughput, and sensitivity. This guide provides a detailed comparison of these two widely used methods, supported by experimental data and protocols to aid researchers in making an informed decision.
At a Glance: Comparing Key Performance Metrics
The following table summarizes the key quantitative differences between the malachite green and fluorogenic PTP assays, offering a clear comparison of their performance characteristics.
| Feature | Malachite Green Assay | Fluorogenic PTP Assay |
| Principle | Colorimetric; detects free phosphate released from a substrate. | Fluorogenic; detects a fluorescent product generated upon substrate dephosphorylation. |
| Limit of Detection (LOD) | 20-100 pmol of phosphate. | 10-50 pmol of product. |
| Z'-factor | 0.6 to 0.8. | > 0.7. |
| Signal-to-Background | Moderate. | High. |
| Throughput | Moderate to high. | High. |
| Interference | High potential for interference from ATP, GTP, and free phosphate. | Less prone to interference from colored compounds. |
| Reagent Stability | Reagents can be unstable and may require fresh preparation. | Reagents are generally stable. |
Understanding the Assay Principles
The fundamental difference between these two assays lies in their detection method. The malachite green assay is an endpoint assay that quantifies the amount of inorganic phosphate released by the PTP enzyme from a phosphopeptide substrate. The released phosphate forms a colored complex with malachite green and molybdate, which is measured spectrophotometrically.
In contrast, fluorogenic PTP assays are continuous or endpoint assays that utilize a non-fluorescent substrate which, upon dephosphorylation by a PTP, becomes highly fluorescent. The increase in fluorescence intensity is directly proportional to the PTP activity.
Experimental Workflow Visualization
To better illustrate the practical steps involved in each assay, the following diagrams outline the typical experimental workflows.
A Researcher's Guide to Validating PTP Substrate Dephosphorylation: Mass Spectrometry and Beyond
The reversible phosphorylation of tyrosine residues, governed by the interplay between protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs), is a cornerstone of cellular signaling.[1][2][3] Identifying the specific substrates of PTPs is crucial for understanding their roles in diverse biological processes and disease.[1][2][3] However, the transient nature of the PTP-substrate interaction makes this a challenging endeavor.[1][3]
This guide provides a comparative overview of modern techniques used to identify and validate PTP substrates, with a primary focus on mass spectrometry (MS)-based quantitative phosphoproteomics. We will compare these high-throughput methods with established, lower-throughput alternatives, providing experimental workflows and data to help researchers select the most appropriate strategy for their specific needs.
Mass Spectrometry: The Gold Standard for Discovery
Mass spectrometry has emerged as the preferred method for characterizing phosphorylated proteins, largely due to its high specificity and ability to identify the exact sites of modification.[4][5] In the context of PTP substrate discovery, MS is often combined with a "substrate-trapping" strategy. This approach uses catalytically impaired PTP mutants that can bind to, but not efficiently dephosphorylate, their substrates.[1][3][6][7] This stable enzyme-substrate complex can then be isolated and the trapped substrates identified by MS.[1][6][7]
References
- 1. Identification of Protein Tyrosine Phosphatase (PTP) Substrates | Springer Nature Experiments [experiments.springernature.com]
- 2. Quantitative phosphoproteomics strategies for understanding protein kinase-mediated signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Protein Tyrosine Phosphatase (PTP) Substrates [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphoproteomic Approaches for Identifying Phosphatase and Kinase Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Phosphorylated Proteins Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Protein Tyrosine Phosphatase (PTP) Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular Biochemistry Methods for Investigating Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of a Novel PTP Inhibitor and Sodium Orthovanadate
This guide provides a comprehensive benchmark of a novel, selective Protein Tyrosine Phosphatase (PTP) inhibitor against the well-established, non-selective PTP inhibitor, sodium orthovanadate. The following sections detail the biochemical and cellular performance of both inhibitors, supported by experimental data and standardized protocols. This comparison aims to equip researchers, scientists, and drug development professionals with the critical information needed to evaluate the potential advantages of a novel PTP inhibitor in their research.
Biochemical Potency and Selectivity
The inhibitory activity of the novel PTP inhibitor and sodium orthovanadate was assessed against PTP1B, a key regulator of insulin and leptin signaling. The potency of each compound is reported as the half-maximal inhibitory concentration (IC50).
Table 1: In Vitro PTP1B Inhibition
| Compound | IC50 (PTP1B) | Inhibition Type |
| Novel PTP Inhibitor | 50 nM | Competitive |
| Sodium Orthovanadate | 1 µM | Competitive |
The selectivity of the novel inhibitor was evaluated against a panel of other PTPs and the closely related Protein Tyrosine Kinases (PTKs). This is a critical measure, as off-target inhibition can lead to unintended cellular effects.
Table 2: Selectivity Profile
| Compound | PTP1B IC50 | TCPTP IC50 | SHP-2 IC50 | Lck (Kinase) IC50 |
| Novel PTP Inhibitor | 50 nM | 500 nM | > 10 µM | > 50 µM |
| Sodium Orthovanadate | 1 µM | 1.5 µM | 800 nM | > 50 µM |
The data clearly indicates that the novel PTP inhibitor possesses significantly higher potency and selectivity for PTP1B compared to sodium orthovanadate.
Cellular Efficacy
To determine the effectiveness of the inhibitors in a cellular context, their ability to increase the phosphorylation of a known PTP1B substrate, the insulin receptor (IR), was measured in HEK293 cells.
Table 3: Cellular Activity on Insulin Receptor Phosphorylation
| Compound | Treatment Concentration | Fold Increase in p-IR (Tyr1150/1151) |
| Novel PTP Inhibitor | 1 µM | 4.5-fold |
| Sodium Orthovanadate | 20 µM | 3.0-fold |
| Vehicle Control | - | 1.0-fold |
The novel inhibitor demonstrated superior cellular efficacy at a lower concentration, consistent with its higher biochemical potency.
Experimental Protocols
In Vitro PTP1B Inhibition Assay
This assay quantifies the enzymatic activity of PTP1B in the presence of an inhibitor.
-
Reagents: Recombinant human PTP1B, p-nitrophenyl phosphate (pNPP) substrate, assay buffer (50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA).
-
Procedure:
-
The novel inhibitor or sodium orthovanadate was serially diluted in the assay buffer.
-
PTP1B enzyme was pre-incubated with the inhibitor for 15 minutes at 37°C.
-
The enzymatic reaction was initiated by the addition of pNPP.
-
The reaction was allowed to proceed for 30 minutes at 37°C and then quenched by the addition of 1 M NaOH.
-
The absorbance of the product, p-nitrophenol, was measured at 405 nm.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular Insulin Receptor Phosphorylation Assay
This Western blot-based assay measures the phosphorylation status of the insulin receptor in response to inhibitor treatment.
-
Cell Line: Human Embryonic Kidney (HEK293) cells.
-
Procedure:
-
HEK293 cells were serum-starved for 4 hours.
-
Cells were pre-treated with the novel inhibitor, sodium orthovanadate, or vehicle control for 1 hour.
-
Cells were stimulated with 100 nM insulin for 10 minutes.
-
Cells were lysed, and protein concentration was determined.
-
Equal amounts of protein were resolved by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was immunoblotted with antibodies against phospho-IR (Tyr1150/1151) and total IR.
-
Densitometry was used to quantify the band intensities, and the ratio of phosphorylated IR to total IR was calculated.
-
Visualizing the Mechanisms and Workflows
To better illustrate the concepts and processes discussed, the following diagrams are provided.
Caption: General mechanism of PTP inhibition.
Caption: Workflow for inhibitor comparison.
Caption: PTP1B regulation of insulin signaling.
Conclusion
The presented data demonstrates that the novel PTP inhibitor offers substantial advantages over sodium orthovanadate. Its higher potency and superior selectivity profile, both biochemically and cellularly, suggest it is a more precise tool for studying PTP1B-mediated signaling pathways. The reduced potential for off-target effects makes it a more reliable candidate for therapeutic development and a more specific probe for basic research. Researchers are encouraged to consider these findings when selecting a PTP inhibitor for their experimental needs.
A Researcher's Guide to Correlating In Vitro PTP Assays with Cellular Activity
In the field of drug discovery, particularly for targets like Protein Tyrosine Phosphatases (PTPs), the journey from identifying a potential inhibitor to validating its effect in a biological system is a critical path. PTPs are a large family of enzymes that regulate a wide array of cellular processes by removing phosphate groups from tyrosine residues on proteins.[1][2][3] Their dysregulation is implicated in numerous diseases, including type 2 diabetes, cancer, and autoimmune disorders, making them attractive therapeutic targets.[1][4][5]
This guide provides a comprehensive comparison of in vitro (biochemical) PTP assays and their correlation with cellular activity. We will explore the experimental data connecting these two stages, detail the methodologies involved, and discuss the key factors that determine whether a potent compound in a test tube will be effective in a living cell.
The PTP Signaling Pathway: From Receptor to Cellular Response
Protein tyrosine phosphorylation is a dynamic process controlled by the opposing actions of protein tyrosine kinases (PTKs) and PTPs.[1] In a typical growth factor signaling pathway, the binding of a ligand to a receptor tyrosine kinase (RTK) triggers autophosphorylation, creating docking sites for downstream signaling proteins. PTPs, such as PTP1B or SHP2, act as crucial negative regulators by dephosphorylating the activated receptors or their substrates, thereby attenuating the signal.[6][7] PTP inhibitors aim to block this dephosphorylation, prolonging the phosphorylation signal and enhancing the desired downstream cellular response.
The Drug Discovery Workflow: From In Vitro Screen to Cellular Validation
The process of identifying a new drug typically begins with high-throughput screening (HTS) of large compound libraries using a simplified, robust in vitro assay.[8] Promising "hits" are then subjected to dose-response analysis to determine their potency (IC50). The most promising candidates from this stage advance to more complex and physiologically relevant cellular assays to assess their efficacy (EC50) and potential toxicity before being considered for in vivo studies.
Comparing In Vitro Potency (IC50) with Cellular Efficacy (EC50)
The ultimate goal is to find compounds where in vitro potency translates into cellular efficacy. The half-maximal inhibitory concentration (IC50) from a biochemical assay measures how much inhibitor is needed to block 50% of the purified enzyme's activity. The half-maximal effective concentration (EC50) from a cell-based assay measures the concentration that produces 50% of the maximal cellular effect.[9]
Below is a table comparing published IC50 and EC50 values for inhibitors of two well-studied PTPs: PTP1B and SHP2.
| Inhibitor | Target | In Vitro IC50 (Biochemical Assay) | Cellular EC50 (Cell-based Assay) | Cell Line / Assay Type |
| PTP1B Inhibitor | PTP1B | ~7 µM | >30 µM (Glucose Uptake) | CHO-K1 cells |
| TNO155 | SHP2 | ~30 nM | 0.39 µM - 211 µM (Cell Viability) | Oral Squamous Carcinoma (OSCC) cell lines[10] |
| RMC-4550 | SHP2 | Not specified | 0.26 µM - 20.9 µM (Cell Viability) | OSCC cell lines[10] |
| SHP099 | SHP2 | 70 nM | ~5 µM (Cell Viability) | RPMI-8226 (Multiple Myeloma)[11] |
Note: Data is compiled from multiple sources and assay conditions may vary. This table is for illustrative purposes.
As the data suggests, a direct 1:1 correlation is rare. The cellular EC50 is often significantly higher than the biochemical IC50. This discrepancy highlights the complex biological barriers and interactions a compound must overcome to be effective in a cellular environment.
Why Don't In Vitro and Cellular Results Always Correlate?
Several factors can cause a disconnect between a compound's performance in a biochemical assay and a cell-based one. Understanding these factors is crucial for optimizing lead compounds and interpreting data correctly.
-
Cell Permeability : A primary hurdle is the cell membrane. A potent inhibitor of a purified enzyme is ineffective if it cannot cross the cell membrane to reach its intracellular target.[4][12]
-
Efflux Pumps : Cells possess active transport proteins, like P-glycoprotein, that can recognize foreign compounds and pump them out, preventing the inhibitor from reaching an effective intracellular concentration.[13]
-
Metabolic Stability : Once inside the cell, a compound can be metabolized and inactivated by cellular enzymes.[12]
-
Off-Target Effects : In a complex cellular environment, a compound may interact with other proteins, leading to unexpected cellular responses or toxicity that can mask its intended effect.[8]
-
Competition with Substrate : In vitro assays are often run at or below the Michaelis constant (Km) of the substrate.[12] However, intracellular concentrations of the natural substrate can be much higher, requiring a greater concentration of a competitive inhibitor to be effective.[12]
-
Assay Artifacts : The use of non-specific, artificial substrates like pNPP in biochemical assays may not accurately reflect the inhibitor's affinity for the PTP when it is interacting with its true physiological protein substrate.[14][15]
Experimental Protocols
In Vitro PTP Assay using p-Nitrophenyl Phosphate (pNPP)
This protocol describes a common colorimetric assay to determine the IC50 of a PTP inhibitor using the generic substrate pNPP.[14][15] Dephosphorylation of pNPP yields p-nitrophenol, which has a yellow color that can be measured at 405 nm.[15]
Materials:
-
Purified recombinant PTP enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.2, 100 mM NaCl, 1 mM DTT)[16]
-
p-Nitrophenyl Phosphate (pNPP) substrate solution
-
Test inhibitor compounds dissolved in DMSO
-
Stop Solution (e.g., 1 N NaOH)[17]
-
96-well clear, flat-bottom microplate
-
Microplate reader
Procedure:
-
Compound Plating : Prepare serial dilutions of the test inhibitor in Assay Buffer. Add 10 µL of each dilution to triplicate wells of a 96-well plate. Include "no inhibitor" (vehicle control) and "no enzyme" (blank) controls.
-
Enzyme Addition : Dilute the PTP enzyme to the desired working concentration in cold Assay Buffer. Add 40 µL of the diluted enzyme to each well (except the "no enzyme" blank wells).
-
Pre-incubation : Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction : Add 50 µL of the pNPP substrate solution to all wells to start the reaction.[17]
-
Incubation : Incubate the plate for 15-30 minutes at 37°C. The incubation time should be within the linear range of the reaction.[14]
-
Stop Reaction : Add 50 µL of Stop Solution to each well to terminate the reaction and develop the color.[17]
-
Read Plate : Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis : Subtract the average absorbance of the blank wells from all other wells. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot percent inhibition versus inhibitor concentration (on a log scale) and use non-linear regression to determine the IC50 value.
Cellular Western Blot for Substrate Phosphorylation
This protocol is used to determine if a PTP inhibitor increases the phosphorylation of a target substrate within cells.
Materials:
-
Cultured cells known to express the target PTP and substrate
-
Cell culture medium and supplements
-
Test inhibitor compounds
-
Phosphatase and protease inhibitor cocktails[18]
-
Lysis Buffer (e.g., RIPA buffer) with inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane[19]
-
Blocking Buffer (e.g., 5% BSA in TBST)[20]
-
Primary antibodies: one specific for the phosphorylated substrate (anti-pY) and one for the total substrate protein.
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment : Plate cells and grow to 70-80% confluency. Treat cells with increasing concentrations of the PTP inhibitor (and a vehicle control) for a predetermined amount of time. If necessary, stimulate a signaling pathway with a growth factor to induce substrate phosphorylation.
-
Cell Lysis : Wash cells with ice-cold PBS. Lyse the cells by adding ice-cold Lysis Buffer containing phosphatase and protease inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification : Determine the protein concentration of each lysate supernatant using a BCA assay.
-
Sample Preparation : Normalize all samples to the same protein concentration. Add Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.[20]
-
SDS-PAGE and Transfer : Load equal amounts of protein per lane onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Blocking : Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.[20]
-
Primary Antibody Incubation : Incubate the membrane with the primary antibody against the phosphorylated substrate (e.g., anti-pSubstrate) overnight at 4°C, diluted in Blocking Buffer.
-
Washing and Secondary Antibody : Wash the membrane three times with TBST.[19] Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Wash the membrane again with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing : To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) substrate protein.[19] The ratio of phosphorylated protein to total protein can then be quantified.
References
- 1. Protein Tyrosine Phosphatases: Structure, Function, and Implication in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. joe.bioscientifica.com [joe.bioscientifica.com]
- 3. Protein tyrosine phosphatase - Wikipedia [en.wikipedia.org]
- 4. Screening and identification of potential PTP1B allosteric inhibitors using in silico and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Roles of protein-tyrosine phosphatases in growth factor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 10. TNO155 is a selective SHP2 inhibitor to target PTPN11-dependent oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma [frontiersin.org]
- 12. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Translatability of in vitro Inhibition Potency to in vivo P-Glycoprotein Mediated Drug Interaction Risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protein Tyrosine Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of Protein Tyrosine Phosphatases and Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 20. Western blot for phosphorylated proteins | Abcam [abcam.com]
Safety Operating Guide
Navigating the Disposal of a Modified Peptide: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of MCA-Gly-Asp-Ala-Glu-pTyr-Ala-Ala-Lys(DNP)-Arg-NH2, a fluorescent-labeled peptide, is critical for maintaining laboratory safety and environmental responsibility. Due to the presence of a dinitrophenyl (DNP) group, this peptide requires handling as hazardous chemical waste.
This document provides a comprehensive, step-by-step operational plan for the proper disposal of the aforementioned peptide, tailored for researchers, scientists, and drug development professionals. The procedures outlined below are based on general laboratory safety protocols and regulations concerning hazardous chemical waste.
Immediate Safety and Disposal Protocol
The primary concern with this peptide is the presence of the 2,4-dinitrophenyl (DNP) moiety, which renders the entire compound hazardous. DNP and its derivatives are classified as acutely toxic, flammable, and potentially explosive when dry.[1] Therefore, all materials contaminated with this peptide, including stock solutions, experimental samples, and used consumables, must be treated as hazardous waste.
Step-by-Step Disposal Procedure:
-
Personal Protective Equipment (PPE): Before handling the peptide or its waste, ensure appropriate PPE is worn, including a lab coat, safety goggles, and nitrile gloves.[1][2] Double-gloving is recommended when handling concentrated waste.[1]
-
Waste Segregation:
-
Solid Waste: All solid materials that have come into contact with the peptide, such as pipette tips, microfuge tubes, gloves, and bench paper, must be collected in a dedicated, clearly labeled hazardous waste container.[1] This container should have a liner.[1]
-
Liquid Waste: Collect all aqueous and solvent-based solutions containing the peptide in a separate, leak-proof, and chemically compatible hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
-
Labeling: The hazardous waste container must be labeled with the words "Hazardous Waste," the full chemical name: "this compound," and a clear indication of the hazards (e.g., "Toxic," "Flammable").[3]
-
Storage: Store the hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.[3][4] This area should be at or near the point of generation and under the control of the laboratory personnel.[5] Ensure the container is kept closed at all times, except when adding waste.[4]
-
Disposal Request: Once the container is full or ready for disposal, contact your institution's EHS office to arrange for a pickup by a licensed hazardous waste contractor.[4] Do not pour any waste containing this peptide down the drain.[2]
Key Chemical Components and Associated Hazards
For clarity, the following table summarizes the components of the peptide and their known hazards, which inform the stringent disposal requirements.
| Component | Type | Known Hazards and Disposal Considerations |
| Peptide Backbone | Polypeptide | Generally considered non-hazardous, but due to modification, the entire molecule is treated as hazardous. Disposal should follow protocols for chemical waste.[6][7] |
| MCA (7-Methoxycoumarin-4-acetic acid) | Fluorophore | A fluorescent dye. While specific disposal information is scarce, it should be treated as chemical waste. Avoid contact with skin and eyes.[8] |
| DNP (2,4-Dinitrophenyl) | Quencher/Hazardous Moiety | Acutely toxic, flammable, and potentially explosive when dry.[1][9] Classified as a hazardous substance by the EPA.[10] Requires disposal via a licensed hazardous waste facility, often through incineration.[11] |
Experimental Protocols
While this document focuses on disposal, it is imperative that all experimental work with this compound is conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] Always consult the material's Safety Data Sheet (SDS), if available from the supplier, for detailed handling instructions. If an SDS is not available, treat the compound as hazardous.[7]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of the peptide and associated waste.
Caption: Disposal workflow for MCA-Peptide-DNP waste.
Disclaimer: The information provided is for guidance purposes only. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure compliance with all local, state, and federal regulations.[4][12]
References
- 1. amherst.edu [amherst.edu]
- 2. maxedoutcompounds.com [maxedoutcompounds.com]
- 3. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. epa.gov [epa.gov]
- 6. peptiderecon.com [peptiderecon.com]
- 7. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. eurogentec.com [eurogentec.com]
Personal protective equipment for handling MCA-Gly-Asp-Ala-Glu-pTyr-Ala-Ala-Lys(DNP)-Arg-NH2
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of the fluorogenic peptide substrate, MCA-Gly-Asp-Ala-Glu-pTyr-Ala-Ala-Lys(DNP)-Arg-NH2. Adherence to these guidelines is essential to ensure personal safety and proper laboratory practice.
The primary hazards associated with this compound are linked to its components: the fluorescent group (MCA - Methoxycoumarin-4-acetyl) and the quencher (DNP - 2,4-Dinitrophenol). While the overall toxicity of the final peptide conjugate may not be fully characterized, the individual components warrant significant precautions. The MCA moiety is related to coumarin compounds which can be irritants. More significantly, 2,4-Dinitrophenol (DNP) is known to be toxic if ingested, inhaled, or absorbed through the skin, with potential for severe health effects including death.[1][2][3] Therefore, treating this peptide with a high degree of caution is imperative.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Nitrile Gloves | Double gloving is recommended to provide an extra layer of protection against potential dermal absorption of the DNP moiety.[4] Nitrile gloves offer good resistance to a range of chemicals.[5] Always inspect gloves for any signs of damage before use and change them immediately if contaminated. |
| Eye Protection | Safety Goggles with Side Shields or a Face Shield | To protect against splashes when handling solutions of the peptide.[4][6] A face shield should be used in conjunction with safety goggles when there is a higher risk of splashing.[6] |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect skin and personal clothing from contamination.[4][5] |
| Respiratory Protection | Not generally required when handling small quantities in solution. | If there is a risk of aerosolization or if handling the solid form, work should be conducted in a chemical fume hood to prevent inhalation. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Reconstitution:
-
Before handling, ensure that the work area is clean and uncluttered.
-
Always handle the solid peptide powder in a chemical fume hood to avoid inhalation of any fine particulates.
-
When reconstituting the peptide, use a properly calibrated micropipette to add the appropriate solvent.
-
Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.
2. Experimental Use:
-
All procedures involving the peptide solution should be performed in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid direct contact with the solution. Use appropriate tools (e.g., micropipettes) for all transfers.
-
If working with cell cultures or other biological systems, follow standard aseptic techniques in addition to the chemical safety precautions.
3. Spill Management:
-
In the event of a small spill, absorb the liquid with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Wearing your full PPE, carefully scoop the absorbed material into a designated chemical waste container.
-
Clean the spill area with a suitable decontaminating solution and then wipe it down with water.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.
-
Liquid Waste: Collect all unused peptide solutions and experimental liquid waste in a clearly labeled, sealed, and appropriate chemical waste container.
-
Solid Waste: Dispose of all contaminated consumables, including pipette tips, microfuge tubes, gloves, and absorbent materials, in a designated solid chemical waste container.
-
Labeling: Ensure all waste containers are clearly labeled with the full chemical name and associated hazards.
-
Collection: Follow your institution's guidelines for the collection and disposal of hazardous chemical waste. Do not pour any of this material down the drain.
Experimental Workflow and Safety Protocol
Caption: Workflow for safe handling and disposal of the peptide.
References
- 1. recalls-rappels.canada.ca [recalls-rappels.canada.ca]
- 2. food.gov.uk [food.gov.uk]
- 3. 2,4-Dinitrophenol (DNP): A Weight Loss Agent with Significant Acute Toxicity and Risk of Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 5. Personal Protective Equipment | Center for Emerging and Re-emerging Infectious Diseases [cerid.uw.edu]
- 6. hsa.ie [hsa.ie]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
